(R)-1-(3-Fluorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOPGLEIJQAEF-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381254 | |
| Record name | (R)-1-(3-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126534-33-6 | |
| Record name | (αR)-3-Fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(3-Fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(3-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (R)-1-(3-Fluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals. Subject: An in-depth examination of the physical properties, with a core focus on the boiling point, of the chiral compound (R)-1-(3-Fluorophenyl)ethanol.
This document provides a detailed overview of the known physical characteristics of 1-(3-Fluorophenyl)ethanol. The data presented is primarily for the racemic mixture (CAS 402-63-1), as the boiling point, density, and refractive index are identical for both the individual enantiomers ((R) and (S)) and the racemate. Differences would only be observed in optical activity measurements.
Core Physical and Chemical Properties
1-(3-Fluorophenyl)ethanol is a colorless to pale yellow liquid at room temperature.[1][2] It is soluble in organic solvents such as ethanol and acetone but demonstrates limited solubility in water.[1] This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1]
Data Presentation
The following table summarizes the key quantitative physical properties of 1-(3-Fluorophenyl)ethanol gathered from various sources.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 196.2°C | at 760 mmHg (1 atm) | [3][4] |
| 187-189°C | Not Specified | [1] | |
| 104-106°C | at 20 mmHg | [5] | |
| Molecular Formula | C₈H₉FO | - | [1][3][4] |
| Molecular Weight | 140.155 g/mol | - | [1][3][4] |
| Density | 1.123 g/cm³ | Not Specified | [4] |
| 1.210 g/cm³ | Not Specified | [5] | |
| Refractive Index | 1.4995 - 1.5045 | at 20°C | [2] |
| 1.51 | Not Specified | [3][4] | |
| 1.5035 | Not Specified | [5] | |
| Flash Point | 90.1°C | Not Specified | [3][4] |
| 93°C (199°F) | Not Specified | [5] | |
| Appearance | Clear colorless to yellow liquid | Standard Conditions | [1][2] |
| CAS Number | 402-63-1 | (Racemic) | [1][2][3][4][5] |
Factors Influencing Boiling Point
The boiling point of a substance is determined by the strength of its intermolecular forces, molecular weight, and the external pressure. For 1-(3-Fluorophenyl)ethanol, the presence of a hydroxyl (-OH) group allows for strong hydrogen bonding, significantly raising its boiling point compared to non-polar compounds of similar molecular weight. The fluorine atom also contributes to the molecule's polarity, leading to dipole-dipole interactions.
Caption: Key factors influencing the boiling point of the target compound.
Experimental Protocol for Boiling Point Determination
The boiling point of a liquid is a key physical property used for identification and purity assessment.[6] While methods like distillation can be used, a common and effective technique for small sample volumes is the capillary method.[7][8][9]
General Protocol: Capillary Method
This protocol outlines a generalized procedure for determining the boiling point of a liquid organic compound like 1-(3-Fluorophenyl)ethanol.
Materials:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., aluminum block heater, oil bath, or MelTemp apparatus)[7]
-
Sample of 1-(3-Fluorophenyl)ethanol
Procedure:
-
Sample Preparation: Transfer a small amount (a few milliliters) of the liquid into the test tube.[6]
-
Apparatus Setup:
-
Place the capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[10]
-
Secure the test tube and insert a thermometer into the setup, ensuring the thermometer bulb is positioned close to the test tube and level with the liquid.
-
Place the entire assembly into the heating apparatus.
-
-
Heating: Begin heating the apparatus slowly. A gradual temperature increase of 5-10°C per minute is recommended as you approach the expected boiling point.[9]
-
First Observation: As the liquid heats, air trapped in the capillary tube will expand and escape. As the temperature nears the boiling point, the liquid's vapor will replace the air. Observe the open end of the capillary tube for a rapid and continuous stream of bubbles.[9]
-
Cooling and Measurement: Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.
-
Boiling Point Identification: The stream of bubbles will slow down and eventually stop. The precise temperature at which the liquid begins to enter the capillary tube is the boiling point of the liquid.[9] This occurs when the external atmospheric pressure equals the vapor pressure inside the capillary.
-
Recording: Record this temperature as the observed boiling point. For high accuracy, the procedure can be repeated.
Caption: Experimental workflow for boiling point determination via the capillary method.
References
- 1. Page loading... [guidechem.com]
- 2. 1-(3-Fluorophenyl)ethanol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 402-63-1 | 1-(3-fluorophenyl)ethanol [chemindex.com]
- 4. 1-(3-fluorophenyl)ethanol | 402-63-1 [chemnet.com]
- 5. store.p212121.com [store.p212121.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. phillysim.org [phillysim.org]
- 8. vernier.com [vernier.com]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. byjus.com [byjus.com]
A Technical Guide to (R)-1-(3-Fluorophenyl)ethanol for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, properties, and applications of the chiral building block, (R)-1-(3-Fluorophenyl)ethanol, a key intermediate in pharmaceutical manufacturing.
Core Data Summary
This compound is a chiral alcohol that serves as a valuable building block in the synthesis of complex pharmaceutical molecules. Its specific stereochemistry and the presence of a fluorine atom make it a desirable component for enhancing the pharmacological properties of active pharmaceutical ingredients (APIs).
| Property | Value | Reference |
| CAS Number | 126534-33-6 | |
| Molecular Formula | C₈H₉FO | |
| Molecular Weight | 140.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 187-189°C | [2] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [2] |
Synthesis and Manufacturing
The enantioselective synthesis of this compound is critical to its utility in the pharmaceutical industry. The primary route involves the asymmetric reduction of its corresponding ketone, 3'-fluoroacetophenone. Both chemical and biocatalytic methods have been developed to achieve high enantiomeric purity.
Asymmetric Catalytic Reduction
Conceptual Experimental Protocol: Asymmetric Hydrogenation
A chiral ruthenium or rhodium-based catalyst, often in combination with a chiral ligand, is typically employed. The reaction is carried out in a suitable solvent under a hydrogen atmosphere.
-
Reactants: 3'-fluoroacetophenone, a chiral catalyst (e.g., a Ru- or Rh-complex with a chiral phosphine ligand), and a hydrogen source (H₂ gas).
-
Solvent: Methanol, ethanol, or another appropriate organic solvent.
-
General Procedure:
-
The chiral catalyst is prepared in situ or used as a pre-formed complex.
-
3'-fluoroacetophenone and the solvent are added to a high-pressure reactor.
-
The catalyst is introduced, and the reactor is purged and pressurized with hydrogen gas.
-
The reaction mixture is stirred at a specific temperature and pressure for a designated time.
-
Upon completion, the reaction is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to yield this compound.
-
Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. This method utilizes enzymes, often within whole microbial cells, to catalyze the asymmetric reduction of the prochiral ketone. A detailed protocol for a similar substrate, 3'-(trifluoromethyl)acetophenone, provides a strong template for the synthesis of this compound.[3]
Detailed Experimental Protocol: Whole-Cell Bioreduction (Adapted) [3]
This protocol is adapted from the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol and would require optimization for 3'-fluoroacetophenone.
-
Biocatalyst: Recombinant E. coli cells expressing a suitable carbonyl reductase.[3]
-
Substrate: 3'-fluoroacetophenone.
-
Medium: Phosphate buffer (pH 7.0) potentially supplemented with a surfactant (e.g., Tween-20) to enhance substrate solubility.[4]
-
Procedure:
-
Cell Culture and Preparation: The recombinant E. coli strain is cultured to a suitable cell density and harvested by centrifugation. The cell pellet is washed and resuspended in the reaction buffer.
-
Bioreduction: The reaction is carried out in a temperature-controlled shaker. The whole-cell suspension, 3'-fluoroacetophenone, and a co-substrate for cofactor regeneration (e.g., glucose) are combined.[3]
-
Monitoring: The reaction progress is monitored by periodically taking samples and analyzing them by gas chromatography (GC) using a chiral column to determine the conversion and enantiomeric excess.[3]
-
Work-up and Purification: Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated. The resulting crude product can be purified by silica gel chromatography.[3]
-
Applications in Drug Development
This compound is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients. The introduction of a fluorine atom can significantly improve a drug's metabolic stability, binding affinity, and bioavailability.
While specific examples of APIs synthesized from this compound were not explicitly detailed in the search results, its role as a "chiral building block" is emphasized.[5] Chiral alcohols of this type are common precursors for a wide range of therapeutic agents, including antiviral, antifungal, and analgesic drugs.[2] The stereochemistry at the alcohol is often crucial for the biological activity of the final drug molecule.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information directly detailing the biological activity or the specific signaling pathways modulated by this compound itself. Its primary role in the literature is that of a synthetic intermediate. However, the fluorophenyl moiety is a common feature in many biologically active compounds. For instance, N-(3-fluorophenyl)-containing compounds have been investigated as selective Aurora kinase B inhibitors, which play a role in cell cycle regulation and are targets for cancer therapy.[6] This suggests that molecules derived from this compound could potentially interact with a variety of biological targets. Further research is needed to elucidate any intrinsic biological effects of this specific molecule.
Visualizing Synthetic and Logical Relationships
To better understand the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic routes to this compound.
Caption: Biocatalytic synthesis workflow.
Caption: Application in pharmaceutical development.
References
- 1. 1-(3-Fluorophenyl)ethanol [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cphi-online.com [cphi-online.com]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-1-(3-Fluorophenyl)ethanol
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (R)-1-(3-Fluorophenyl)ethanol. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's structural features through NMR spectroscopy.
Molecular Structure
This compound is a chiral aromatic alcohol. Its structure consists of a benzene ring substituted with a fluorine atom at the meta position and an ethanol group at the first position, with the stereochemistry at the carbinol carbon being (R).
Caption: Molecular structure of this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The data presented below was obtained in deuterated chloroform (CDCl₃) at 400 MHz.
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |
| 1.49 | d | 6.4 | 3H | CH₃ |
| 1.93 | s | - | 1H | OH |
| 4.88 | q | 6.4 | 1H | CH |
| 7.23-7.30 | m | - | 3H | Ar-H |
| 7.38 | m | - | 1H | Ar-H |
d = doublet, q = quartet, s = singlet, m = multiplet, Ar-H = Aromatic Proton
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The following data was acquired in CDCl₃ at 100 MHz.[1]
| Chemical Shift (δ) / ppm | Assignment |
| 25.2 | CH₃ |
| 69.8 | CH |
| 123.6 | Ar-C |
| 125.6 | Ar-C |
| 127.5 | Ar-C |
| 129.8 | Ar-C |
| 134.4 | Ar-C |
| 147.9 | Ar-C |
Ar-C = Aromatic Carbon
Experimental Protocols
A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a compound like this compound is outlined below.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the analyte, this compound, is dissolved in about 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.[1][2]
-
Internal Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer: The resulting solution is transferred to a 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool into the NMR tube to ensure sample homogeneity.
NMR Data Acquisition
-
Instrumentation: The spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp and symmetrical peaks.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is set between pulses.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the entire proton chemical shift range.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Spectral Width: A spectral width of about 200-250 ppm is used to encompass the full range of carbon chemical shifts.
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased, and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.
-
Caption: General workflow for an NMR experiment.
References
solubility of 1-(3-Fluorophenyl)ethanol in organic solvents
An In-depth Technical Guide to the Solubility of 1-(3-Fluorophenyl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.
Introduction to 1-(3-Fluorophenyl)ethanol
1-(3-Fluorophenyl)ethanol (CAS 402-63-1) is a colorless to pale yellow liquid with a molecular weight of 140.16 g/mol .[1] It is a chiral alcohol and a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and antifungal agents, as well as analgesics.[1] Its chemical structure, featuring a fluorinated phenyl group, influences its physical and chemical properties, including its solubility profile.
Solubility Profile of 1-(3-Fluorophenyl)ethanol
Table 1: Qualitative Solubility of 1-(3-Fluorophenyl)ethanol in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Reference |
| Polar Protic | Ethanol | Soluble | [1] |
| Polar Aprotic | Acetone | Soluble | [1] |
| Non-Polar | Heptane | Likely Miscible with Ethanol | [2] |
| Aromatic | Toluene | Miscible with Ethanol | |
| Ester | Ethyl Acetate | Miscible with Ethanol |
Note: The table indicates general solubility based on available data. For precise applications, experimental determination of quantitative solubility is highly recommended. The miscibility of 1-(3-Fluorophenyl)ethanol with certain non-polar and aromatic solvents is inferred from the miscibility of ethanol with those solvents.
Experimental Protocol for Determining Quantitative Solubility
To obtain precise solubility data, a standardized experimental protocol should be followed. The following method is a general guideline for determining the solubility of a liquid compound like 1-(3-Fluorophenyl)ethanol in an organic solvent at a specific temperature.
3.1. Materials and Equipment
-
1-(3-Fluorophenyl)ethanol (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Micropipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-(3-Fluorophenyl)ethanol to a known volume of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.
-
Equilibrate the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant agitation is necessary to facilitate dissolution.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solute settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.
-
Immediately filter the collected sample through a syringe filter to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or GC).
-
Prepare a series of standard solutions of 1-(3-Fluorophenyl)ethanol with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of 1-(3-Fluorophenyl)ethanol in the diluted sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) of 1-(3-Fluorophenyl)ethanol in the chosen solvent using the following formula: S (g/L) = C × DF Where:
-
C is the concentration of the diluted sample determined from the calibration curve (in g/L).
-
DF is the dilution factor.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
synthesis of (R)-1-(3-Fluorophenyl)ethanol from 3'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the chiral alcohol (R)-1-(3-Fluorophenyl)ethanol from its corresponding ketone, 3'-fluoroacetophenone. Chiral alcohols are crucial building blocks in the pharmaceutical industry, and the stereoselective synthesis of this compound is of significant interest for the development of various therapeutic agents. This document provides a comparative overview of biocatalytic and chemical synthesis methodologies, complete with detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable approach for their needs.
Executive Summary
The synthesis of enantiomerically pure this compound can be effectively achieved through two primary routes: biocatalytic reduction using recombinant enzymes and chemical reduction employing chiral catalysts. Biocatalytic methods, particularly those using whole-cell systems with ketoreductases (KREDs), offer high enantioselectivity under mild, aqueous conditions. Chemical methods, such as the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric transfer hydrogenation, provide rapid and high-yielding alternatives. The choice of method will depend on factors such as scale, cost, desired purity, and environmental considerations.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for the different synthetic approaches. Data for the target molecule, this compound, is supplemented with data from closely related fluoroacetophenone analogues to provide a comprehensive comparison.
Table 1: Biocatalytic Reduction of Fluoro-Substituted Acetophenones
| Substrate | Biocatalyst System | Co-substrate/Cofactor Regeneration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 4'-Fluoroacetophenone | Recombinant E. coli (ADH/GDH) | D-Glucose | 87 | >99 (R) | [1] |
| 3'-Fluoroacetophenone | Alternaria alternata | Ram Horn Peptone | 66 | >99 (S) | |
| 2'-Fluoroacetophenone | Alternaria alternata | Ram Horn Peptone | 75 | >99 (S) | |
| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli (Carbonyl Reductase) | Isopropanol | >99 | >99.9 (R) | [2] |
Table 2: Chemical Asymmetric Reduction of Fluoro-Substituted Acetophenones
| Method | Substrate | Catalyst | Reducing Agent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| CBS Reduction | 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | >90 | >95 (S) | [3] |
| Asymmetric Transfer Hydrogenation | Acetophenone Derivatives | RuCl--INVALID-LINK-- | Formic acid/Triethylamine | 93-99 | 93-98 (R) | [4] |
| Asymmetric Hydrogenation | Acetophenone | Ru(II)-diphosphine-diamine complex | H₂ | High | High | [5] |
Experimental Protocols
Biocatalytic Synthesis using Recombinant E. coli
This protocol is adapted from the highly efficient reduction of 4'-fluoroacetophenone and is expected to be effective for 3'-fluoroacetophenone, which has been identified as a promising substrate.[1]
Materials:
-
Recombinant E. coli cells co-expressing a suitable alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH) for NADPH regeneration.
-
3'-Fluoroacetophenone
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Cell Suspension: Prepare a suspension of the recombinant E. coli cells in the phosphate buffer. The cell concentration may need to be optimized, but a starting point of 10-20 g (wet cell weight)/L is recommended.
-
Reaction Setup: In a temperature-controlled reactor, combine the cell suspension, 3'-fluoroacetophenone (e.g., 50 mM), and D-glucose (e.g., 100 mM) as the co-substrate for cofactor regeneration.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
Chemical Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
This protocol is adapted from a procedure for the synthesis of (S)-1-(4-fluorophenyl)ethanol and is expected to yield this compound when using the (S)-CBS catalyst.[3]
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
3'-Fluoroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the (S)-2-Methyl-CBS-oxazaborolidine solution. Dilute with anhydrous THF and cool to 0°C.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex dropwise to the stirred catalyst solution at 0°C. Stir for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve 3'-fluoroacetophenone in anhydrous THF. Cool the catalyst-borane mixture to -30°C and slowly add the substrate solution dropwise.
-
Reaction Monitoring: Stir the reaction at -30°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of methanol at -30°C.
-
Work-up: Allow the mixture to warm to room temperature. Add 2 M HCl and stir for 30 minutes. Extract the product with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Chemical Synthesis via Asymmetric Transfer Hydrogenation
This is a general protocol for the Noyori-type asymmetric transfer hydrogenation of acetophenone derivatives.[4]
Materials:
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or a similar chiral Ru(II) catalyst
-
3'-Fluoroacetophenone
-
Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the chiral ruthenium catalyst (e.g., 0.1-1 mol%) in the anhydrous solvent.
-
Reagent Addition: Add the 3'-fluoroacetophenone and the formic acid/triethylamine azeotrope.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 25-40°C). Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations: Signaling Pathways and Experimental Workflows
Biocatalytic Reduction Workflow
Caption: Biocatalytic reduction of 3'-fluoroacetophenone in a whole-cell system.
Corey-Bakshi-Shibata (CBS) Reduction Catalytic Cycle
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Noyori Asymmetric Transfer Hydrogenation Catalytic Cycle
Caption: Catalytic cycle for Noyori asymmetric transfer hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kanto.co.jp [kanto.co.jp]
- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
The Ascendancy of Fluorinated Chiral Alcohols: A Technical Guide to Their Discovery and Significance in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of fluorine into chiral alcohol scaffolds has catalyzed a paradigm shift in medicinal chemistry, materials science, and asymmetric catalysis. This technical guide provides an in-depth exploration of the discovery, synthesis, unique physicochemical properties, and profound research significance of fluorinated chiral alcohols. Through a comprehensive review of seminal and contemporary literature, this document elucidates the pivotal role these molecules play in modern drug discovery and stereoselective synthesis. Detailed experimental protocols for their preparation and analysis, alongside structured data presentations and visual workflows, are provided to empower researchers in harnessing the transformative potential of these remarkable compounds.
Introduction: The Confluence of Chirality and Fluorine Chemistry
Chirality is a fundamental property of molecules that dictates their three-dimensional arrangement and, consequently, their biological activity. The differential interaction of enantiomers with a chiral biological environment is a cornerstone of pharmacology.[1] Separately, the introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physicochemical properties, including pKa, metabolic stability, lipophilicity, and binding affinity.[2][3][4] The convergence of these two powerful concepts in the form of fluorinated chiral alcohols has unlocked new avenues for the design of novel therapeutics, advanced materials, and highly efficient catalysts.[5]
The presence of a fluorine atom or a fluorinated moiety, such as a trifluoromethyl group, can significantly enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism.[2][6] This often leads to an extended half-life and improved bioavailability.[5] Furthermore, the unique electronic properties of the C-F bond can modulate the acidity of the alcohol proton and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition at biological targets.[7][8] This guide delves into the discovery and multifaceted significance of this important class of molecules.
Discovery and Physicochemical Properties
The exploration of fluorinated organic compounds dates back to the early 20th century, but the deliberate synthesis and investigation of fluorinated chiral alcohols as distinct entities for specific applications is a more recent endeavor, gaining significant traction in the past few decades. The recognition of fluorine's ability to fine-tune molecular properties for pharmaceutical applications has been a primary driver of this research.[4][9]
The physicochemical properties of fluorinated alcohols differ significantly from their non-fluorinated analogs. Proximity of the electron-withdrawing fluorine atoms to the hydroxyl group increases its acidity. For instance, 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are notable for their high solvent polarity, ability to disrupt hydrogen-bonding networks, and capacity to stabilize helical conformations in peptides.[2][8] These properties also make them valuable solvents in organic synthesis and biochemical studies.[8][10]
Quantitative Data on Representative Fluorinated Alcohols
The following tables summarize key physicochemical and experimental data for a selection of commonly encountered fluorinated alcohols.
Table 1: Physicochemical Properties of Achiral Fluorinated Alcohols
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | pKa |
| 2,2,2-Trifluoroethanol (TFE) | C₂H₃F₃O | 100.04 | 74 | 1.382 | 12.4 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | 168.04 | 59 | 1.596 | 9.3 |
Data sourced from multiple references.[11][12]
Table 2: Synthesis and Properties of Selected Fluorinated Chiral Alcohols
| Compound Name | Synthesis Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1-(4-Fluorophenyl)ethanol | Asymmetric Reduction | Oxazaborolidine catalyst | 90 | 86 |
| Pyridine-based α-Fluorinated Secondary Alcohols | Chemoenzymatic Reduction | Alcohol dehydrogenase from Lactobacillus kefir | up to 98 | 95 - >99 |
| α-CF₃-1,3-glycols | Asymmetric Transfer Hydrogenation | ansa-Ruthenium(II) complex | - | excellent stereopurity |
| β-CF₃ alcohols | Photoredox/Asymmetric Transfer Hydrogenation | Chiral-at-metal iridium catalyst | 76-81 | 91 |
Data compiled from various research articles.[13][14][15]
Synthesis of Fluorinated Chiral Alcohols
The stereoselective synthesis of fluorinated chiral alcohols presents a significant challenge in organic chemistry.[5] Several powerful strategies have been developed to access these valuable building blocks with high enantiopurity.
Asymmetric Reduction of Prochiral Ketones
A prevalent method for synthesizing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketones.[16] This can be achieved using chiral metal catalysts or organocatalysts.
-
Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes bearing chiral ligands have proven highly effective for the asymmetric hydrogenation and transfer hydrogenation of fluorinated ketones, affording the corresponding alcohols in high yields and enantioselectivities.[15][17][18] The use of a formic acid/triethylamine mixture is common in transfer hydrogenation protocols.
-
Oxazaborolidine-Catalyzed Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane reducing agent, is a reliable method for the enantioselective reduction of a wide range of ketones, including those bearing fluorine substituents.[11][13]
Chemoenzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of fluorinated chiral alcohols. Alcohol dehydrogenases (ADHs), often from microorganisms like Lactobacillus kefir or through the use of ketoreductases (KREDs), can reduce prochiral fluorinated ketones with excellent enantioselectivity.[14] These reactions are typically performed in aqueous media under mild conditions and often employ a cofactor regeneration system.[14]
Other Synthetic Approaches
Other notable methods include the enantioselective fluorination of allylic alcohols and the nucleophilic addition of fluorinated groups to aldehydes.[3][19][20][21][22]
Significance and Applications in Research
The unique properties imparted by fluorine make fluorinated chiral alcohols highly valuable in several areas of scientific research, most notably in drug discovery and asymmetric catalysis.
Drug Discovery and Medicinal Chemistry
The incorporation of fluorinated chiral alcohols into drug candidates can profoundly impact their pharmacokinetic and pharmacodynamic profiles.[2][5]
-
Metabolic Stability: The strong C-F bond can block metabolic oxidation at or near the chiral center, leading to increased drug stability and a longer biological half-life.[2]
-
Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger interactions with the target protein through hydrogen bonding or dipole interactions.
-
Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, which can be crucial for optimal binding to a biological target.[23]
-
Caption: A simplified workflow of the drug discovery and development process, highlighting the stage where fluorinated chiral alcohols are typically incorporated to optimize lead compounds. */
Asymmetric Catalysis
Fluorinated chiral alcohols are not only products of asymmetric synthesis but can also serve as chiral ligands or auxiliaries in other stereoselective transformations. The electronic and steric properties of the fluorinated moiety can influence the chiral environment of the catalyst, leading to high levels of enantiocontrol.
-
Caption: Key synthetic strategies for accessing fluorinated chiral alcohols. */
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis and analysis of fluorinated chiral alcohols. Researchers should consult specific literature for conditions tailored to their particular substrate.
Protocol for Asymmetric Transfer Hydrogenation of a Prochiral Fluorinated Ketone
This protocol is a generalized procedure based on common methodologies for the ruthenium-catalyzed asymmetric transfer hydrogenation of trifluoromethyl ketones.
Materials:
-
Prochiral trifluoromethyl ketone
-
[RuCl₂(p-cymene)]₂
-
Chiral ligand (e.g., (S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, add the chiral ligand (e.g., 0.022 mmol) and [RuCl₂(p-cymene)]₂ (e.g., 0.01 mmol) to a flame-dried Schlenk flask.
-
Add anhydrous solvent (e.g., 5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst.
-
Add the formic acid/triethylamine azeotrope (e.g., 5 equivalents relative to the ketone).
-
Add the prochiral trifluoromethyl ketone (e.g., 1 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified alcohol by chiral HPLC analysis.
Protocol for Chemoenzymatic Reduction of a Prochiral Fluorinated Ketone
This protocol is a generalized procedure for the enzymatic reduction of a fluorinated ketone using an alcohol dehydrogenase.[14]
Materials:
-
Prochiral fluorinated ketone
-
Alcohol dehydrogenase (e.g., from Lactobacillus kefir)
-
NADP⁺ (cofactor)
-
Isopropanol (for cofactor regeneration)
-
Phosphate buffer (e.g., 33 mM, pH 7.0)
-
Magnesium chloride (e.g., 1 mM)
-
Standard laboratory glassware
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, magnesium chloride, NADP⁺ (e.g., 0.5 mM), and isopropanol (e.g., 2.25 M).
-
Add the alcohol dehydrogenase enzyme to the reaction mixture (e.g., 1.0 mg/mL).
-
Add the prochiral fluorinated ketone substrate (e.g., 0.15 M).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction (e.g., by adding a water-immiscible organic solvent).
-
Extract the product with an organic solvent (e.g., ethyl acetate or MTBE).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol for Chiral HPLC Analysis
This is a generalized protocol for determining the enantiomeric excess of a fluorinated chiral alcohol.[2][24][25]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Sample of the fluorinated chiral alcohol (racemic standard and the synthesized sample)
Procedure:
-
Sample Preparation: Dissolve a small amount of the alcohol (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (or other suitable CSP)
-
Mobile Phase: n-Hexane/Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (or a suitable wavelength for the analyte)
-
-
Analysis:
-
First, inject the racemic standard to determine the retention times of both enantiomers.
-
Then, inject the synthesized sample under the same conditions.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Where Area₁ and Area₂ are the areas of the two enantiomer peaks.
-
Conclusion and Future Perspectives
Fluorinated chiral alcohols have firmly established themselves as indispensable tools in modern chemical research. Their unique combination of stereochemical definition and fluorine-induced physicochemical properties offers unparalleled opportunities for the rational design of new pharmaceuticals and the development of highly efficient asymmetric transformations. The continued exploration of novel synthetic methodologies, particularly those leveraging biocatalysis and sustainable chemistry, will undoubtedly expand the accessibility and diversity of these valuable compounds. As our understanding of the subtle interplay between fluorine substitution and molecular function deepens, the significance of fluorinated chiral alcohols in science and technology is poised for even greater growth. The detailed data, protocols, and workflows presented in this guide are intended to facilitate and inspire further innovation in this exciting and impactful field.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluoroalcohol - Wikipedia [en.wikipedia.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]
- 17. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 18. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scilit.com [scilit.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. orgchem.natur.cuni.cz [orgchem.natur.cuni.cz]
- 25. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
In-Depth Technical Guide to the Safety and Handling of 1-(3-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(3-Fluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. The following sections detail the physical and chemical properties, known hazards, safe handling procedures, and emergency protocols. This document is intended for use by trained professionals in a laboratory or manufacturing setting.
Chemical and Physical Properties
1-(3-Fluorophenyl)ethanol is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for the safe design of experiments and for anticipating its behavior under various conditions.
Table 1: Physical and Chemical Properties of 1-(3-Fluorophenyl)ethanol
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.16 g/mol | [2] |
| CAS Number | 402-63-1 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 187-189 °C at 760 mmHg; 104-106 °C at 20 mmHg | [1][3] |
| Flash Point | 90.1 - 93 °C (194.2 - 199.4 °F) | [3] |
| Density | 1.123 - 1.210 g/cm³ | [3] |
| Refractive Index | 1.5035 - 1.51 | [3] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |
| Purity | ≥96.0% (GC), 97% | [2] |
Hazard Identification and Classification
1-(3-Fluorophenyl)ethanol is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
GHS Hazard Classification:
-
Skin Irritation (Category 2) - H315: Causes skin irritation.[1]
-
Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Pictogram:
-
GHS07: Exclamation Mark[2]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling 1-(3-Fluorophenyl)ethanol to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[5]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[6] In case of potential for splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.
Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[7]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[7]
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mists.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep containers tightly closed when not in use.[8]
-
Use only in a well-ventilated area.[7]
-
Remove and wash contaminated clothing before reuse.
Storage
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, and open flames.[8]
-
Store in a tightly sealed container.[8]
-
Store away from incompatible materials such as strong oxidizing agents.
Below is a logical workflow for the safe handling of 1-(3-Fluorophenyl)ethanol.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-(3-Fluorophenyl)ethanol | 402-63-1 [sigmaaldrich.com]
- 3. store.p212121.com [store.p212121.com]
- 4. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. csub.edu [csub.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
Commercial Availability and Technical Guide for (R)-1-(3-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for (R)-1-(3-Fluorophenyl)ethanol. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this chiral alcohol is a critical building block.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, ranging from laboratory scale to bulk quantities. The table below summarizes key information from several prominent suppliers. Please note that purity, enantiomeric excess (e.e.), and pricing are subject to change and should be confirmed with the respective supplier.
| Supplier | Product Code | Purity | Enantiomeric Excess (e.e.) | Available Quantities |
| SynQuest Laboratories, Inc. | 2602-3-R3 | - | - | Inquire |
| Sigma-Aldrich | SY3H9A7BEC05 | 97% | - | Inquire |
| Apollo Scientific Ltd | - | - | - | Inquire |
| Key Organics Ltd | - | - | - | Inquire |
| Takasago International Corp | - | - | - | Inquire[1] |
| BLD Pharm | 402-63-1 | - | - | Inquire[2] |
| GlobalChemMall | - | - | - | Inquire[3] |
| Chem-Index | 402-63-1 | - | - | Inquire[4] |
Data compiled from publicly available information on supplier websites. Purity and e.e. values may vary by batch and should be confirmed with a certificate of analysis.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3-Fluorophenyl)ethanol is provided in the table below. This data is essential for handling, storage, and reaction setup.
| Property | Value | Reference |
| CAS Number | 126534-33-6 (for R-enantiomer) | [5] |
| Molecular Formula | C8H9FO | [5] |
| Molecular Weight | 140.16 g/mol | |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 187-189 °C | [6] |
| Density | - | - |
| Refractive Index | - | - |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | [6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established chemical literature for similar chiral alcohols.
Asymmetric Synthesis via Enzymatic Reduction
The enantioselective synthesis of this compound can be effectively achieved through the asymmetric reduction of the corresponding ketone, 3'-fluoroacetophenone, using a biocatalyst. This method is often preferred due to its high stereoselectivity and mild reaction conditions.[7][8][9][10]
Materials:
-
3'-Fluoroacetophenone
-
Carbonyl reductase enzyme (or whole-cell equivalent)
-
NAD(P)H cofactor
-
Co-substrate for cofactor regeneration (e.g., isopropanol, glucose)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).
-
Add the carbonyl reductase enzyme or whole-cell biocatalyst to the buffer.
-
Introduce the cofactor (NAD(P)H) and the co-substrate for regeneration.
-
Dissolve 3'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (if necessary) and add it to the reaction mixture.
-
Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.
-
Monitor the progress of the reaction by analytical techniques such as chiral HPLC or GC to determine the conversion and enantiomeric excess.
-
Upon completion, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
References
- 1. cphi-online.com [cphi-online.com]
- 2. 402-63-1|1-(3-Fluorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 3. globalchemmall.com [globalchemmall.com]
- 4. 402-63-1 | 1-(3-fluorophenyl)ethanol [chemindex.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Page loading... [guidechem.com]
- 7. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Characterization of Enantiomerically Pure Fluorophenyl Ethanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential techniques and methodologies for the initial characterization of enantiomerically pure fluorophenyl ethanols. These chiral building blocks are of significant interest in medicinal chemistry and materials science. Accurate characterization of their enantiopurity and physicochemical properties is a critical first step in research and development.
Introduction to Fluorophenyl Ethanols and Chirality
Chirality is a fundamental concept in drug development, as enantiomers of a drug molecule can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1] Fluorophenyl ethanols are a class of chiral alcohols that serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. Therefore, robust methods for synthesizing, separating, and characterizing enantiomerically pure fluorophenyl ethanols are essential.
The initial characterization of a newly synthesized or separated enantiopure sample involves a suite of analytical techniques designed to confirm its chemical structure, determine its enantiomeric purity, and measure its fundamental physical properties. The primary methods employed are chiral chromatography, nuclear magnetic resonance (NMR) spectroscopy, and polarimetry.
Synthesis and Enantioselective Separation
While the focus of this guide is characterization, it is important to note that enantiomerically pure fluorophenyl ethanols are typically obtained through two main routes:
-
Asymmetric Synthesis: Direct synthesis of a single enantiomer from a prochiral ketone (e.g., a fluorophenyl acetophenone) using a chiral catalyst or biocatalyst.[4][5] Whole-cell biotransformation is an effective green chemistry approach for this purpose.[2][5]
-
Chiral Resolution: Separation of a racemic mixture into its constituent enantiomers.[6] This is most commonly achieved using chiral chromatography.
The general workflow from a starting material to a fully characterized enantiopure alcohol is depicted below.
Core Characterization Techniques
Chiral Chromatography (HPLC and SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for separating enantiomers and determining enantiomeric excess (ee).[7][8] The choice of the chiral stationary phase (CSP) is the most critical factor for achieving separation.[9]
Data Presentation: Chromatographic Separation of Fluorophenyl Ethanol Analogs
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Result |
| 1-(4-Chlorophenyl)ethanol | Chiralcel® OD-H (Cellulose-based) | n-Hexane / Isopropanol (90:10, v/v) | Baseline separation (Rs > 1.5) achieved.[8][10] |
| 1-(4-Chlorophenyl)ethanol | Chiralcel® OB-H | n-Hexane / Isopropanol (98:2, v/v) | Successful separation with longer retention times.[10] |
| General Aromatic Alcohols | Polysaccharide-based (Cellulose/Amylose) | Normal Phase: Hexane/Alcohol | Often the first choice for screening due to broad applicability.[1][6] |
| Thiazole Derivatives | Polysaccharide-based | SFC: CO₂ / Methanol with 0.2% DEA | SFC is often faster and uses less organic solvent.[9] |
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a standard procedure for developing a chiral separation method for a fluorophenyl ethanol.
-
Sample Preparation:
-
Prepare a stock solution of the racemic or enantiomerically enriched fluorophenyl ethanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[10]
-
-
Initial Screening:
-
Columns: Screen polysaccharide-based CSPs, such as Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based), as they are effective for a wide range of compounds.[6][10]
-
Mobile Phase: Begin with a normal-phase eluent, typically a mixture of n-hexane and an alcohol modifier (isopropanol or ethanol). A common starting composition is 90:10 (v/v) n-hexane:isopropanol.[6][10]
-
Flow Rate: Use a standard flow rate of 0.5 - 1.0 mL/min.
-
Temperature: Maintain a constant ambient temperature, e.g., 25°C.
-
Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).[10]
-
-
Method Optimization (if initial separation is poor, Rs < 1.5):
-
Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier. Reducing the alcohol content generally increases retention and may improve resolution.[10]
-
Change Alcohol Modifier: If isopropanol does not provide adequate separation, switch to ethanol, or vice-versa, as this can significantly alter selectivity.[10]
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and enhance resolution.[10]
-
Vary Temperature: Explore both increasing and decreasing the column temperature, as this can impact the chiral recognition mechanism.[10]
-
NMR Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized alcohol. For chiral analysis, particularly for determining enantiomeric purity, the use of a chiral derivatizing agent (CDA) is a common and effective strategy.[11] For fluorophenyl ethanols, ¹⁹F NMR offers a significant advantage due to the simplicity of the spectra and the low probability of overlapping signals.[12][13]
Experimental Protocol: Enantiomeric Purity by NMR using a CDA
This protocol is based on the use of Mosher's acid (MTPA) or similar chiral derivatizing agents.[11][14]
-
Derivatization:
-
In two separate NMR tubes, react a small amount (<5 mg) of the enantiomerically enriched fluorophenyl ethanol with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively.
-
The reaction is typically carried out in a deuterated solvent like CDCl₃ with a catalyst such as DMAP.[11] This converts the chiral alcohol into a mixture of diastereomeric esters.
-
-
¹H NMR Analysis:
-
Acquire ¹H NMR spectra for both diastereomeric mixtures.
-
The protons near the chiral center will exhibit different chemical shifts for the two diastereomers.
-
Integration of the distinct signals allows for the quantification of the enantiomeric ratio.[14]
-
-
¹⁹F NMR Analysis (Recommended for Fluorophenyl Ethanols):
-
Acquire ¹⁹F NMR spectra for the diastereomeric ester mixtures.
-
The fluorine atom on the phenyl ring or a trifluoromethyl group on the CDA (like in MTPA) serves as a sensitive probe.[12][13]
-
The difference in chemical shifts (Δδ) between the signals of the diastereomers provides a clear measure of enantiomeric purity.[12] The baseline separation of these signals is often superior to that in ¹H NMR.
-
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[15] This is a fundamental characteristic of an enantiomer, known as optical rotation. The specific rotation [α] is a standardized physical constant for a given chiral molecule under specific conditions.
Data Presentation: Physical Properties of Fluorophenyl Ethanols
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Specific Rotation [α] |
| 1-(4-Fluorophenyl)ethanol | C₈H₉FO | 140.15 | 98-100 (15 mmHg) | Data not readily available in cited sources. Must be determined experimentally. |
| 2-Fluoro-1-phenylethanol | C₈H₉FO | 140.15 | Not Available[16] | (S)-(+)-enantiomer specific rotation is positive.[17] |
Experimental Protocol: Measurement of Optical Rotation
-
Sample Preparation:
-
Accurately prepare a solution of the enantiopure fluorophenyl ethanol in a suitable achiral solvent (e.g., ethanol, chloroform) at a known concentration (c), typically in g/mL.
-
Ensure the solution is free of bubbles and suspended particles.
-
-
Measurement:
-
Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.
-
Calibrate the instrument with the pure solvent (blank).
-
Fill a sample cell of a known path length (l), measured in decimeters (dm), with the sample solution.
-
Measure the observed optical rotation (α) in degrees.[15]
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the Biot equation: [α]ᵀλ = α / (l × c) Where:
-
T is the temperature in °C.
-
λ is the wavelength of light (e.g., D-line).
-
α is the observed rotation.
-
l is the path length in dm.
-
c is the concentration in g/mL.
-
-
-
Enantiomeric Excess (ee) Calculation:
-
If the specific rotation of the pure enantiomer is known, the ee of a sample can be calculated: % ee = ([α]ₛₐₘₚₗₑ / [α]ₘₐₓ) × 100 [18]
-
Supporting Characterization Techniques
-
Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight of the compound through the molecular ion peak (M⁺) and provides structural information from the fragmentation pattern.[19]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. For a fluorophenyl ethanol, characteristic peaks would include a broad O-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and a C-F stretch.[19]
-
Melting Point: For solid compounds, the melting point is a crucial indicator of purity. A sharp melting point range suggests a pure substance. Racemates can sometimes have different melting points than their corresponding enantiomers.[20]
This guide provides the foundational experimental and data-driven framework for the initial characterization of enantiomerically pure fluorophenyl ethanols. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data essential for advancing research and drug development programs.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. (S)-(+)-2-Fluoro-1-phenylethanol CAS#: [m.chemicalbook.com]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric Synthesis of (R)-1-(3-Fluorophenyl)ethanol via Catalytic Reduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-1-(3-Fluorophenyl)ethanol, a valuable chiral intermediate in the pharmaceutical industry. The protocols described herein focus on catalytic reduction methods, offering high enantioselectivity and yield. This guide includes methodologies for chemical catalysis, specifically Corey-Bakshi-Shibata (CBS) reduction and Ruthenium-catalyzed transfer hydrogenation, as well as a biocatalytic approach using a whole-cell system.
Introduction
Chiral alcohols are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients. The enantioselective reduction of prochiral ketones is one of the most efficient methods for their preparation. This compound serves as a key precursor for various biologically active molecules. This document outlines three distinct and effective protocols for its synthesis, catering to different laboratory capabilities and preferences for either chemical or biocatalytic methods.
Data Presentation
The following table summarizes typical quantitative data for the asymmetric reduction of 3'-fluoroacetophenone to this compound using the methods detailed in this document.
| Method | Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | THF | -30 | 1-2 | >90 | >95 |
| Ru-Catalyzed Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] | Formic acid/Triethylamine | Isopropanol | 25-30 | 2-8 | >95 | >97 |
| Biocatalytic Reduction | Recombinant E. coli with Carbonyl Reductase | Isopropanol (co-substrate) | Aqueous buffer | 30 | 12-24 | >90 | >99 |
Experimental Protocols
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction
This protocol details the asymmetric reduction of 3'-fluoroacetophenone using a chiral oxazaborolidine catalyst to yield this compound with high enantiomeric excess.[1][2][3][4]
Materials:
-
3'-Fluoroacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Catalyst Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-2-methyl-CBS-oxazaborolidine (1 M solution in toluene, 1.0 mL, 1.0 mmol). Dilute the catalyst with 10 mL of anhydrous THF. Cool the flask to 0 °C using an ice-water bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C. Allow the mixture to stir for 15 minutes at this temperature.
-
Substrate Addition: In a separate flame-dried flask, dissolve 3'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Reaction: Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the solution of 3'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
Reaction Monitoring: Stir the reaction mixture at -30 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 5 mL of methanol at -30 °C.
-
Work-up and Extraction: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Add 2 M HCl (20 mL) to the reaction mixture and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol describes the asymmetric transfer hydrogenation of 3'-fluoroacetophenone using a Ru(II)/TsDPEN catalyst.[5][6][7][8][9]
Materials:
-
3'-Fluoroacetophenone
-
[RuCl(p-cymene)((S,S)-TsDPEN)]
-
Formic acid
-
Triethylamine
-
Isopropanol
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 mmol) in isopropanol (10 mL).
-
Reagent Addition: Add a 5:2 mixture of formic acid and triethylamine (1 mL).
-
Substrate Addition: Add 3'-fluoroacetophenone (1 mmol, 138 mg) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature (25-30 °C) for 2-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield this compound.
Protocol 3: Biocatalytic Reduction with Recombinant E. coli
This protocol utilizes a whole-cell biocatalyst, recombinant E. coli expressing a carbonyl reductase, for the asymmetric reduction of 3'-fluoroacetophenone.[10] This method is based on a similar reduction of 3'-(trifluoromethyl)acetophenone.
Materials:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
3'-Fluoroacetophenone
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (co-substrate and hydrogen source)
-
Ethyl acetate
-
Centrifuge
-
Incubator shaker
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium to induce the expression of the carbonyl reductase. Harvest the cells by centrifugation and wash with phosphate buffer. Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., 10-20 g DCW/L).
-
Bioreduction: In a flask, combine the cell suspension, 3'-fluoroacetophenone (e.g., 10-50 mM), and isopropanol (e.g., 5-10% v/v).
-
Reaction: Incubate the reaction mixture in a shaker at 30 °C and 200 rpm for 12-24 hours.
-
Reaction Monitoring: Monitor the conversion of the substrate and formation of the product by GC or HPLC analysis of aliquots taken from the reaction mixture.
-
Work-up and Extraction: After the reaction, centrifuge the mixture to separate the cells. Extract the supernatant with an equal volume of ethyl acetate twice.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.
Analytical Methods for Enantiomeric Excess Determination
The enantiomeric excess (ee) of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Chiral HPLC Method: [11]
-
Column: Chiralcel OB-H
-
Mobile Phase: Hexane:Isopropanol (90:10)
-
Flow Rate: 0.6 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25 °C
Chiral GC Method:
-
Column: A chiral column such as CP-Chirasil-Dex CB is suitable for separating the enantiomers of chiral alcohols.
-
Injector and Detector Temperature: 250 °C
-
Oven Program: Isothermal or a temperature gradient program (e.g., starting at 100 °C and ramping to 150 °C) may be required to achieve baseline separation. The exact conditions should be optimized for the specific instrument and column.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Caption: Key parameters influencing the asymmetric synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 7. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 1-(3-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(3-fluorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The method employs the highly selective and robust immobilized lipase, Novozym 435 (Candida antarctica lipase B), with vinyl acetate as the acyl donor. This process yields both the unreacted (S)-1-(3-fluorophenyl)ethanol and the acylated (R)-1-(3-fluorophenyl)ethyl acetate in high enantiomeric purity. Detailed experimental procedures for the enzymatic reaction and the analytical method for determining enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) are provided.
Introduction
Chiral secondary alcohols are crucial building blocks in the pharmaceutical industry, where the stereochemistry of a molecule can significantly impact its pharmacological activity and safety profile. The enzymatic kinetic resolution (EKR) of racemic alcohols offers a highly efficient and environmentally benign method for obtaining enantiomerically pure compounds. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for this purpose due to their broad substrate scope, high enantioselectivity, and stability in organic solvents. In this protocol, the kinetic resolution of racemic 1-(3-fluorophenyl)ethanol is achieved through a lipase-catalyzed transesterification reaction. The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted, allowing for the separation of both enantiomers in high enantiomeric excess (ee).
Data Presentation
The following tables summarize typical quantitative data for the enzymatic kinetic resolution of 1-phenylethanol and its derivatives, which can be used as a reference for the resolution of 1-(3-fluorophenyl)ethanol.
| Parameter | Condition | Reference |
| Enzyme | Novozym 435 (Candida antarctica lipase B, immobilized) | [General knowledge] |
| Acyl Donor | Vinyl Acetate | [General knowledge] |
| Solvent | n-Hexane or Toluene | [General knowledge] |
| Temperature | 30-60 °C | [General knowledge] |
| Substrate Conc. | 40-400 mM | [General knowledge] |
| Enzyme Loading | 2-22 mg/mL | [General knowledge] |
| Acyl Donor:Substrate Ratio | 2:1 to 5:1 (mol/mol) | [General knowledge] |
| Agitation | 150-250 rpm | [General knowledge] |
Table 1: Typical Reaction Conditions for Enzymatic Kinetic Resolution of 1-Phenylethanol Derivatives. This table provides a range of established parameters for the kinetic resolution of secondary aromatic alcohols using Novozym 435.
| Reaction Time (h) | Conversion (%) | ee of Substrate (%) | ee of Product (%) |
| 4 | ~43 | >95 | >95 |
| 24 | ~50 | >99 | >99 |
| 75 (optimized) | ~50 | 100 | >99 |
Table 2: Representative Data for the Kinetic Resolution of 1-Phenylethanol. This table illustrates the progress of the reaction over time, demonstrating how high enantiomeric excess can be achieved for both the remaining substrate and the formed product.
Experimental Protocols
Materials
-
Racemic 1-(3-fluorophenyl)ethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous n-hexane (or other suitable organic solvent like toluene or tert-butyl methyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
HPLC grade hexane and isopropanol
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker or magnetic stirrer with temperature control
-
Filtration apparatus
-
Rotary evaporator
Protocol for Enzymatic Kinetic Resolution
-
To a 50 mL screw-capped flask, add racemic 1-(3-fluorophenyl)ethanol (e.g., 1 mmol, 140.16 mg).
-
Add 20 mL of anhydrous n-hexane to dissolve the substrate.
-
Add Novozym 435 (e.g., 20 mg/mL, 400 mg).
-
Add vinyl acetate (e.g., 3 equivalents, 3 mmol, 0.28 mL).
-
Seal the flask and place it in an orbital shaker set to 40 °C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral HPLC.
-
Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the immobilized enzyme with fresh anhydrous n-hexane to recover any residual product. The enzyme can often be reused.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting mixture of (S)-1-(3-fluorophenyl)ethanol and (R)-1-(3-fluorophenyl)ethyl acetate can be separated by column chromatography on silica gel.
Protocol for Chiral HPLC Analysis
The enantiomeric excess of the unreacted alcohol and the acylated product can be determined by chiral HPLC.
-
Column: Chiralcel OB-H[1]
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)[1]
-
Flow Rate: 0.6 mL/min[1]
-
Detection: UV at 210 nm[1]
-
Column Temperature: 25 °C[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in the mobile phase.
-
Retention Time: The retention time for (S)-1-(3'-fluorophenyl)ethanol is approximately 8.9 minutes.[1] The retention time for the (R)-enantiomer and the acylated products will need to be determined.
The enantiomeric excess (ee) is calculated using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Mandatory Visualization
Caption: Experimental workflow for the enzymatic kinetic resolution of racemic 1-(3-fluorophenyl)ethanol.
References
Application Notes: (R)-1-(3-Fluorophenyl)ethanol as a Chiral Intermediate in Drug Synthesis
Introduction
(R)-1-(3-Fluorophenyl)ethanol is a valuable chiral building block in the synthesis of complex pharmaceutical molecules. Its specific stereochemistry and the presence of a fluorine atom make it a desirable intermediate for creating enantiomerically pure drugs with enhanced pharmacological properties. Chiral intermediates are crucial in modern drug development as different enantiomers of a drug can have significantly different biological activities, with one being therapeutic while the other might be inactive or even harmful.[1] This document outlines the application of this compound in drug synthesis, focusing on its role as a key intermediate, and provides detailed protocols for its synthesis and use. While direct examples for this compound are not extensively documented in publicly available literature, its application can be strongly inferred from the synthesis of analogous compounds, such as the antiemetic drug Aprepitant, which utilizes a structurally similar chiral alcohol.
Key Applications in Drug Synthesis
This compound serves as a critical precursor for active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. The fluorophenyl group can enhance the metabolic stability and binding affinity of the final drug molecule. This intermediate is primarily utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists and other neurological drugs.
A prime example of a drug class where this chiral intermediate is relevant is in the synthesis of Aprepitant analogues. Aprepitant is a potent antiemetic used to prevent chemotherapy-induced nausea and vomiting. Its synthesis relies on the chiral alcohol (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. By substituting this with this compound, medicinal chemists can explore novel analogues with potentially improved efficacy, safety profiles, or pharmacokinetic properties.
Data Presentation: Synthesis of Chiral Phenyl Alcohols
The synthesis of this compound is typically achieved through the asymmetric reduction of its corresponding ketone, 3-fluoroacetophenone. Biocatalysis has emerged as a highly efficient and environmentally friendly method for this transformation. The following tables summarize quantitative data from studies on the asymmetric reduction of similar acetophenones, providing expected yields and enantiomeric excess for the synthesis of the target chiral alcohol.
Table 1: Biocatalytic Asymmetric Reduction of 3'-substituted Acetophenones
| Substrate | Biocatalyst (Carbonyl Reductase) | Co-substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 3'-Trifluoromethylacetophenone | Recombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y | Isopropanol | 95.8 | >99.9 |
| 3'-Fluoroacetophenone (projected) | Recombinant E. coli expressing a suitable carbonyl reductase | Isopropanol | ~90-95 | >99 |
Data for 3'-Trifluoromethylacetophenone is derived from a study on its biocatalytic reduction.[2] The data for 3'-fluoroacetophenone is a projection based on the high efficiency of biocatalytic reductions for similar substrates.
Table 2: Optimized Reaction Conditions for Biocatalytic Reduction
| Parameter | Optimal Value |
| Biocatalyst Concentration (DCW/L) | 12.6 g |
| Substrate Concentration | 200 mM |
| Co-substrate (Isopropanol) | 15% (v/v) |
| pH | 7.0 |
| Temperature | 30 °C |
| Reaction Time | 18 h |
Optimal conditions are based on the effective preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.[2]
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of 3-Fluoroacetophenone
This protocol describes the synthesis of this compound using a whole-cell biocatalyst expressing a carbonyl reductase.
Materials:
-
3-Fluoroacetophenone
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
Isopropanol
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
50 mL Erlenmeyer flask
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Prepare a reaction mixture in a 50 mL Erlenmeyer flask containing 20 mL of phosphate buffer (pH 7.0).
-
Add 12.6 g (DCW)/L of recombinant E. coli cells to the buffer.
-
Add 3-fluoroacetophenone to a final concentration of 200 mM.
-
Add isopropanol to a final concentration of 15% (v/v) as the co-substrate for cofactor regeneration.
-
Incubate the flask in a shaking incubator at 30 °C and 200 rpm for 18 hours.
-
After the reaction is complete, centrifuge the mixture to separate the cells.
-
Extract the supernatant with an equal volume of ethyl acetate twice.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess using chiral HPLC analysis.
Protocol 2: Synthesis of a Drug Intermediate (Aprepitant Analogue)
This protocol outlines the subsequent use of this compound in a condensation reaction, a key step in the synthesis of Aprepitant analogues.
Materials:
-
This compound
-
4-benzyl-2-hydroxy-morpholine-3-one
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Grignard reagent (e.g., 4-fluorophenylmagnesium bromide)
-
Hydrochloric acid (HCl)
-
Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve 4-benzyl-2-hydroxy-morpholine-3-one (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to -10 °C.
-
Slowly add boron trifluoride diethyl etherate (1.1 equivalents) as a catalyst.
-
Stir the reaction mixture at -10 °C to 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude condensation product.
-
The crude product is then carried forward to the next step involving a Grignard reaction and subsequent acidification to yield the final morpholine-based drug intermediate.[3]
Visualizations
Caption: Synthetic pathway for a drug analogue using this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
Application Note: Chiral HPLC Method Development for the Separation of (R)- and (S)-1-(3-fluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-fluorophenyl)ethanol is a chiral alcohol used as a building block in the synthesis of various pharmaceutical compounds.[1] The stereochemistry of this intermediate can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method to separate and quantify the (R)- and (S)-enantiomers is crucial for quality control and regulatory compliance. This application note presents a systematic approach to developing a chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (R)- and (S)-1-(3-fluorophenyl)ethanol.
The development of a successful chiral separation method often involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal selectivity and resolution.[2][3][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a wide range of chiral compounds and are often the first choice for screening.[5][6][7] This study explores the use of several polysaccharide-based columns under normal phase conditions to achieve the desired separation.
Chemical Properties of 1-(3-fluorophenyl)ethanol
| Property | Value | Reference |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |
Experimental Protocols
1. Materials and Reagents
-
(R)-1-(3-fluorophenyl)ethanol and (S)-1-(3-fluorophenyl)ethanol standards: Purity >98% (or a racemic mixture).
-
HPLC grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH).
-
Sample Diluent: A mixture of n-Hexane and Isopropanol (90:10 v/v).
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phases (Screening):
-
Column 1: Polysaccharide-based CSP 1 (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm, 4.6 x 250 mm)
-
Column 2: Polysaccharide-based CSP 2 (e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm, 4.6 x 250 mm)
-
Column 3: Polysaccharide-based CSP 3 (e.g., Cellulose tris(4-chloro-3-methylphenylcarbamate) coated on silica gel, 5 µm, 4.6 x 250 mm)
-
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
3. Sample Preparation
Prepare a stock solution of the racemic 1-(3-fluorophenyl)ethanol at a concentration of 1 mg/mL in the sample diluent. For the individual enantiomers, prepare separate stock solutions at 0.5 mg/mL in the same diluent. From these, prepare a working standard of the racemate at 0.1 mg/mL for injection.
4. Method Development Workflow
The chiral method development followed a systematic screening approach.
Caption: A systematic workflow for chiral HPLC method development.
Results and Discussion
1. Chiral Stationary Phase Screening
An initial screening was performed using three different polysaccharide-based chiral stationary phases with two common normal phase mobile phase compositions. The primary goal was to identify a column and mobile phase combination that showed any degree of separation (enantioselectivity).
Table 1: Results of Initial CSP Screening
| CSP | Mobile Phase (v/v) | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) |
| CSP 1 | n-Hexane/IPA (90/10) | 8.52 | 9.87 | 1.20 | 2.15 |
| CSP 1 | n-Hexane/EtOH (90/10) | 9.15 | 10.23 | 1.13 | 1.68 |
| CSP 2 | n-Hexane/IPA (90/10) | 12.34 | 12.34 | 1.00 | 0.00 |
| CSP 2 | n-Hexane/EtOH (90/10) | 13.01 | 13.55 | 1.05 | 0.85 |
| CSP 3 | n-Hexane/IPA (90/10) | 10.11 | 11.56 | 1.16 | 1.89 |
| CSP 3 | n-Hexane/EtOH (90/10) | 11.23 | 11.98 | 1.08 | 1.10 |
From the initial screening, CSP 1 (Cellulose tris(3,5-dimethylphenylcarbamate)) provided the best initial separation with a resolution of 2.15 using n-Hexane/IPA (90/10) as the mobile phase. This combination was selected for further optimization.
2. Optimization of the Mobile Phase
To improve the analysis time and resolution, the percentage of the alcohol modifier (IPA) was varied.
Caption: Key parameters influencing chiral separation resolution.
Table 2: Optimization of Isopropanol Concentration with CSP 1
| Mobile Phase (n-Hexane/IPA, v/v) | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) |
| 95/5 | 12.45 | 15.01 | 1.25 | 2.89 |
| 90/10 | 8.52 | 9.87 | 1.20 | 2.15 |
| 85/15 | 6.13 | 6.98 | 1.16 | 1.95 |
Decreasing the IPA concentration to 5% significantly increased the retention times and improved the resolution to 2.89. However, the longer analysis time might not be ideal for high-throughput screening. Increasing the IPA to 15% reduced the analysis time but also decreased the resolution. Therefore, the 90/10 (n-Hexane/IPA) composition was deemed the optimal balance between resolution and run time for routine analysis.
Final Optimized Method
-
HPLC System: Standard HPLC with UV detector
-
Column: Polysaccharide-based CSP 1 (Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm)
-
Mobile Phase: n-Hexane / Isopropanol (90/10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Under these conditions, a baseline separation of the (R)- and (S)-1-(3-fluorophenyl)ethanol enantiomers was achieved with a resolution greater than 2.0.
Conclusion
A robust and efficient chiral HPLC method was successfully developed for the separation of (R)- and (S)-1-(3-fluorophenyl)ethanol. A systematic screening of polysaccharide-based chiral stationary phases identified a cellulose-based column as the most effective. Subsequent optimization of the normal phase mobile phase composition resulted in a method with excellent resolution and a reasonable analysis time. This method is suitable for the routine enantiomeric purity analysis of 1-(3-fluorophenyl)ethanol in research and quality control environments.
References
Application Notes and Protocols for Whole-Cell Biocatalysis in the Production of (R)-1-(3-Fluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically active alcohols are crucial building blocks in the synthesis of pharmaceuticals and fine chemicals. (R)-1-(3-Fluorophenyl)ethanol is a key chiral intermediate used in the development of various bioactive molecules. Traditional chemical synthesis of such compounds often involves harsh reaction conditions, expensive catalysts, and the formation of racemic mixtures that require challenging and costly resolution steps. Whole-cell biocatalysis presents a green and efficient alternative, utilizing microorganisms to perform stereoselective reductions of the corresponding prochiral ketone, 3-fluoroacetophenone. This approach offers mild reaction conditions, high enantioselectivity, and eliminates the need for external cofactor regeneration, as the cellular machinery handles this process.[1][2]
This document provides detailed protocols for the production of this compound using recombinant Escherichia coli whole-cell biocatalysts. The methodologies are adapted from successful strategies for the synthesis of structurally related chiral alcohols.[3][4][5]
Principle of the Method
The core of this process is the asymmetric reduction of 3-fluoroacetophenone to this compound. This is achieved using a recombinant E. coli strain engineered to overexpress a carbonyl reductase enzyme with high stereoselectivity for the (R)-enantiomer. The whole-cell system provides the necessary cofactor, typically NADPH or NADH, and regenerates it through the cell's metabolic pathways, often by utilizing a co-substrate like glucose or isopropanol.[1] The use of additives such as surfactants (e.g., Tween-20) can enhance substrate solubility and cell membrane permeability, leading to improved reaction yields and rates.[3][4][5]
Data Presentation
Table 1: Key Parameters and Optimized Conditions for Biocatalytic Reduction
| Parameter | Optimized Value/Condition | Reference |
| Biocatalyst | Recombinant E. coli BL21(DE3) expressing a carbonyl reductase | [3][4][5] |
| Substrate | 3-Fluoroacetophenone | [6] |
| Substrate Concentration | 50-200 mM | [3][4][5] |
| Co-substrate | Glucose or Isopropanol | [7] |
| Cell Concentration (DCW) | 10-15 g/L | [3][4][5] |
| Reaction Medium | Phosphate Buffer (pH 7.0) with additives | [3][4][5] |
| Additives | 0.6% (w/v) Tween-20 | [3][4][5] |
| Temperature | 30 °C | [3][4][5] |
| Agitation | 200 rpm | [3][4][5] |
| Reaction Time | 18-24 h | [3][4][5] |
Table 2: Expected Performance of the Whole-Cell Biocatalysis System
| Metric | Expected Value | Reference (based on analogous reactions) |
| Conversion | >90% | [3][4][5] |
| Enantiomeric Excess (e.e.) | >99% for (R)-enantiomer | [3][4][5] |
| Product Yield | ~91.5% at 200 mM substrate | [3][4][5] |
Experimental Protocols
Protocol 1: Preparation of Recombinant E. coli Whole-Cell Biocatalyst
This protocol describes the cultivation of the recombinant E. coli strain for use in the biotransformation.
Materials:
-
Recombinant E. coli BL21(DE3) strain harboring the expression plasmid for a suitable carbonyl reductase.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic for plasmid maintenance (e.g., kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Centrifuge and sterile centrifuge tubes.
-
Phosphate buffer (50 mM, pH 7.0).
Procedure:
-
Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Incubate the culture overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate 1 L of fresh LB medium (with antibiotic) in a 2 L flask.
-
Grow the culture at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce the expression of the carbonyl reductase by adding IPTG to a final concentration of 0.5 mM.
-
Continue the incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours to allow for protein expression.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.0).
-
The resulting cell paste can be used immediately or stored at -80°C for future use.
Protocol 2: Whole-Cell Bioreduction of 3-Fluoroacetophenone
This protocol details the biocatalytic reaction to produce this compound.
Materials:
-
Prepared recombinant E. coli cell paste.
-
3-Fluoroacetophenone.
-
Phosphate buffer (50 mM, pH 7.0).
-
Glucose or Isopropanol as a co-substrate.
-
Tween-20.
-
Reaction vessel (e.g., Erlenmeyer flask).
-
Incubator shaker.
-
Ethyl acetate for extraction.
Procedure:
-
Prepare the reaction mixture in a 50 mL Erlenmeyer flask containing 10 mL of 50 mM phosphate buffer (pH 7.0).
-
Add the recombinant E. coli cells to a final concentration of 12.6 g/L dry cell weight (DCW).
-
Add Tween-20 to a final concentration of 0.6% (w/v) and mix until dissolved.
-
Add the co-substrate (e.g., 1.5 equivalents of glucose or 10% v/v isopropanol).
-
Start the reaction by adding 3-fluoroacetophenone to the desired final concentration (e.g., 100 mM).
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 18 hours.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
After the reaction is complete, stop the reaction by adding an equal volume of ethyl acetate.
-
Extract the product by vortexing the mixture vigorously for 1 minute.
-
Separate the organic phase by centrifugation (3,000 x g for 5 minutes).
-
Collect the organic phase for analysis. Repeat the extraction step for a higher recovery.
Protocol 3: Analytical Method for Determination of Conversion and Enantiomeric Excess
This protocol outlines the analysis of the reaction product using chiral High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).[8]
-
Mobile phase: Hexane/Isopropanol mixture (e.g., 90:10 v/v).
-
Standards of 3-fluoroacetophenone and racemic 1-(3-fluorophenyl)ethanol.
Procedure:
-
Prepare the collected organic extract from Protocol 2 for injection by filtering it through a 0.22 µm syringe filter.
-
Set up the HPLC system with the chiral column and equilibrate with the mobile phase at a flow rate of 1 mL/min.
-
Set the UV detector to an appropriate wavelength for detecting the aromatic compounds (e.g., 254 nm).
-
Inject a standard solution of 3-fluoroacetophenone to determine its retention time.
-
Inject a standard solution of racemic 1-(3-fluorophenyl)ethanol to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample extract.
-
Calculate the conversion by comparing the peak area of the remaining substrate to the initial amount.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100
Visualizations
Caption: Experimental workflow for the production of this compound.
Caption: Cofactor regeneration cycle within the whole-cell biocatalyst.
References
- 1. Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3′-氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Stereoselective Reduction of 3'-Fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for the stereoselective reduction of 3'-fluoroacetophenone to its corresponding chiral alcohol, 1-(3-fluorophenyl)ethanol. This chiral alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. The following sections detail the application of different chiral catalysts, present quantitative data for catalyst performance, and provide detailed experimental protocols.
Data Presentation: Comparison of Chiral Catalysts
The selection of a chiral catalyst is critical for achieving high enantioselectivity and yield in the reduction of 3'-fluoroacetophenone. Below is a summary of the performance of various catalytic systems.
| Catalyst System | Catalyst Name | Reducing Agent/Conditions | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
| Oxazaborolidine Catalysis | (R)-2-Methyl-CBS-oxazaborolidine[1][2] | Borane-dimethyl sulfide | THF | >90 | >95 | (S) |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK--[3][4][5] | Formic acid/Triethylamine | DMF | Moderate | High | (R) |
| Chiral Borane Reduction | (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride)[6][7] | - | THF/Ether | High | High | (S) |
| Biocatalysis | Alternaria alternata cells[8] | Glucose | Water/Buffer | 66 | >99 | (S) |
Note: Data for (R)-2-Methyl-CBS-oxazaborolidine is based on the reduction of the closely related 4'-fluoroacetophenone. Data for RuCl--INVALID-LINK-- and (-)-DIP-Chloride are representative for aromatic ketones, and specific performance with 3'-fluoroacetophenone may vary.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Asymmetric Reduction using (R)-2-Methyl-CBS-oxazaborolidine
This protocol is adapted from the highly efficient Corey-Bakshi-Shibata (CBS) reduction of substituted acetophenones[9].
Materials:
-
3'-Fluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)[1]
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) to a flame-dried round-bottom flask. Dilute the catalyst with anhydrous THF.
-
Borane Addition: Cool the flask to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (1.1 eq.) dropwise to the stirred catalyst solution. Stir the mixture for 10 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve 3'-fluoroacetophenone (1.0 eq.) in anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -20 °C.
-
Slowly add the solution of 3'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at -20 °C to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up: Add 2 M HCl and stir for 30 minutes. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 1-(3-fluorophenyl)ethanol.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation using RuCl(S,S)-TsDPEN
This protocol is a general procedure for the Noyori-type asymmetric transfer hydrogenation of aromatic ketones[3][4][5].
Materials:
-
3'-Fluoroacetophenone
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the RuCl--INVALID-LINK-- catalyst (0.01 eq.) in anhydrous DMF.
-
Hydrogen Source Preparation: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Setup: Add the formic acid/triethylamine mixture to the catalyst solution.
-
Substrate Addition: Add 3'-fluoroacetophenone (1.0 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.
-
Analysis: Analyze the yield and enantiomeric excess of the resulting 1-(3-fluorophenyl)ethanol by chiral HPLC or GC.
Protocol 3: Biocatalytic Reduction using Alternaria alternata
This protocol is based on the reported bioreduction of 3'-fluoroacetophenone using whole cells of Alternaria alternata[8].
Materials:
-
3'-Fluoroacetophenone
-
Culture of Alternaria alternata
-
Growth medium (e.g., potato dextrose broth)
-
Glucose
-
Phosphate buffer
-
Standard microbiology and extraction equipment
Procedure:
-
Cultivation of Microorganism: Cultivate Alternaria alternata in a suitable growth medium until a sufficient cell mass is obtained.
-
Bioreduction Setup: Harvest the cells by centrifugation and resuspend them in a phosphate buffer containing glucose as a co-substrate.
-
Substrate Addition: Add 3'-fluoroacetophenone to the cell suspension.
-
Reaction Conditions: Incubate the reaction mixture on a shaker at a controlled temperature (e.g., 28-30 °C).
-
Reaction Monitoring: Monitor the conversion of the substrate and the formation of the product over time using GC or HPLC.
-
Work-up: After the desired conversion is reached, separate the cells from the reaction medium by centrifugation.
-
Extraction: Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the product if necessary by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of 1-(3-fluorophenyl)ethanol by chiral GC or HPLC.
Visualizations
Logical Relationship of Key Reaction Components
The following diagram illustrates the fundamental interactions between the substrate, chiral catalyst, and reducing agent in a stereoselective reduction.
References
- 1. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. kanto.co.jp [kanto.co.jp]
- 4. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Ramachandran Research Group [chem.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. insuf.org [insuf.org]
Application Notes and Protocols: The Role of Fluorinated Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorine in Drug Design
The introduction of fluorine atoms and fluorinated moieties into small molecules has become a cornerstone of modern medicinal chemistry.[1] This is due to the unique physicochemical properties of fluorine, which can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] Strategically placed fluorine can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to the target protein.[3] Consequently, a significant percentage of blockbuster drugs contain fluorine. This document provides detailed application notes and protocols for researchers to leverage the benefits of fluorinated building blocks in their drug discovery programs.
Impact of Fluorination on Key Physicochemical Properties
The substitution of hydrogen with fluorine can lead to predictable and beneficial changes in a molecule's properties. These alterations are rooted in fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.
Modulation of Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic functional groups and decrease the basicity of amines. This modulation can be critical for optimizing a drug's solubility, permeability, and target engagement.
Table 1: Effect of Fluorination on the pKa of Aniline Derivatives
| Compound | pKa |
| Aniline | 4.60 |
| 4-Fluoroaniline | 4.65 |
| 2-Fluoroaniline | 3.20 |
| 2,6-Difluoroaniline | -0.26 |
| Pentafluoroaniline | 0.29 |
Data sourced from publicly available pKa databases and literature.[4][5][6][7]
Alteration of Lipophilicity (LogP)
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, can be fine-tuned through fluorination. While the effect is context-dependent, the introduction of fluorine often increases lipophilicity in aromatic systems, whereas it can decrease it in aliphatic systems.
Table 2: Effect of Fluorination on the LogP of Benzene Derivatives
| Compound | LogP |
| Benzene | 2.13[8][9] |
| Fluorobenzene | 2.27[8] |
| 1,2-Difluorobenzene | 2.14 |
| 1,3-Difluorobenzene | 2.14 |
| 1,4-Difluorobenzene | 2.33 |
| Hexafluorobenzene | 2.63 |
Data sourced from publicly available chemical databases and literature.[10][11][12]
Enhancement of Metabolic Stability
A major advantage of incorporating fluorine is the increased resistance of the molecule to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[3] The strong C-F bond is less susceptible to cleavage compared to a C-H bond, thus blocking metabolic "soft spots".[1]
Table 3: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Drug Analogs (Illustrative)
| Compound Pair | Non-Fluorinated (t½, min) | Fluorinated (t½, min) | Fold Increase in Stability |
| Indole vs. 5-Fluoroindole | ~12[1] | >144[1] | >12 |
| UT-155 vs. 4-Fluoro-indazole analog | 12.35[1] | 13.29[1] | 1.1 |
| UT-155 vs. CF3-substituted analog | 12.35[1] | 53.71[1] | 4.3 |
Note: Data is illustrative and sourced from various preclinical studies. Direct comparison should be made with caution due to differing experimental conditions.[1][13][14]
Experimental Protocols
Synthesis of a Fluorinated Building Block: 4-Fluorobenzaldehyde
This protocol describes the nucleophilic aromatic substitution (SNA) of chlorine with fluorine to synthesize 4-fluorobenzaldehyde from 4-chlorobenzaldehyde.[15][16][17][18][19]
Materials:
-
4-chlorobenzaldehyde
-
Spray-dried potassium fluoride (KF)
-
Tetraphenylphosphonium bromide (Ph4PBr)
-
18-crown-6
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottomed flask (50 mL, three-necked)
-
Mechanical stirrer
-
Reflux condenser
-
Oil bath
-
Distillation apparatus
Procedure:
-
To a 50-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer and reflux condenser, add 7.0 g of 4-chlorobenzaldehyde, 4.4 g of spray-dried potassium fluoride, 2.1 g of tetraphenylphosphonium bromide, and 1.3 g of 18-crown-6.[15]
-
Immerse the reaction flask in an oil bath preheated to 230°C and stir the mixture vigorously for 4.5 hours.[15]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 50 mL of dichloromethane.[15]
-
Filter the mixture to remove insoluble salts.
-
Wash the filtrate with water, and then dry the organic layer over anhydrous sodium sulfate.
-
Remove the dichloromethane by rotary evaporation.
-
Purify the crude product by distillation under reduced pressure, collecting the fraction boiling at 71-74°C at 15 Torr.[15]
Expected Yield: Approximately 4.5 g (73%).[15]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Determination of Metabolic Stability in Liver Microsomes
This protocol outlines a typical in vitro assay to determine the metabolic stability of a compound using liver microsomes.[20][21][22][23][24]
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound at 2 µM in potassium phosphate buffer.[21]
-
In a 96-well plate, add the liver microsomal solution to the buffer. The final protein concentration should be around 0.5 mg/mL.[24]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[20][21]
-
Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
A control incubation without the NADPH regenerating system should be run in parallel to assess for non-enzymatic degradation.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[1]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL).[1]
Determination of Lipophilicity (LogP) by HPLC
This protocol describes a common method for determining the octanol-water partition coefficient (LogP) using reverse-phase high-performance liquid chromatography (RP-HPLC).[25][26][27][28]
Materials:
-
Test compound
-
A set of standard compounds with known LogP values
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water (or buffer)
-
Methanol or DMSO for sample dissolution
Procedure:
-
Prepare stock solutions of the test compound and standard compounds in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of mobile phases with varying acetonitrile/water ratios (e.g., 30:70, 40:60, 50:50, 60:40, 70:30).
-
For each mobile phase composition, inject the test compound and the standard compounds onto the HPLC system and record the retention time (t_R_).
-
Measure the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R_ - t_0_) / t_0_.
-
For each compound, plot log(k) against the percentage of acetonitrile in the mobile phase and extrapolate to 100% aqueous phase to obtain the log(k_w_) value.
-
Create a calibration curve by plotting the known LogP values of the standard compounds against their corresponding log(k_w_) values.
-
Determine the LogP of the test compound by interpolating its log(k_w_) value on the calibration curve.
Determination of pKa by Potentiometric Titration
This protocol details the determination of the acid dissociation constant (pKa) using potentiometric titration.[29][30][31][32][33]
Materials:
-
Test compound
-
Calibrated pH meter with an electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)
-
Deionized water
-
Methanol or other co-solvent if the compound has low aqueous solubility
Procedure:
-
Accurately weigh a known amount of the test compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture). The typical concentration is around 1 mM.[30]
-
If the compound is an acid, titrate with the standardized NaOH solution. If it is a base, titrate with the standardized HCl solution.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Add the titrant in small, precise increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve. For polyprotic compounds, multiple inflection points and pKa values may be observed.
-
Perform the titration in triplicate to ensure accuracy and reproducibility.[30]
Visualizing the Impact of Fluorinated Drugs on Signaling Pathways
Fluorinated drugs exert their therapeutic effects by modulating specific signaling pathways. Visualizing these pathways is crucial for understanding the drug's mechanism of action. Below is an example of the signaling pathway affected by Celecoxib, a fluorinated nonsteroidal anti-inflammatory drug (NSAID).
Mechanism of Action of Celecoxib
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2).[34][35][36] By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[37][38] This selective inhibition of COX-2 is attributed to the trifluoromethyl group of celecoxib fitting into a specific pocket of the COX-2 enzyme.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates the general workflow for the in vitro metabolic stability assay described in the protocol section.
Conclusion
Fluorinated building blocks are indispensable tools in modern medicinal chemistry. A thorough understanding of their effects on a drug candidate's physicochemical properties and the application of robust experimental protocols are essential for successful drug discovery and development. The information and methodologies presented in these application notes are intended to provide a solid foundation for researchers to effectively utilize fluorination strategies in their projects.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. afit.edu [afit.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. AID 23252 - Partition coefficient (logP) (benzene) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solved Using values from Table 18.1, calculate the log P | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prepchem.com [prepchem.com]
- 16. 4-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 17. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 18. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. mttlab.eu [mttlab.eu]
- 25. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. enamine.net [enamine.net]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. dergipark.org.tr [dergipark.org.tr]
- 32. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Celecoxib - Wikipedia [en.wikipedia.org]
- 35. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 36. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 38. ClinPGx [clinpgx.org]
Application Notes and Protocols for Monitoring the Synthesis of (R)-1-(3-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-Fluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals. The stereochemistry of this alcohol is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and accurate analytical methods are essential for monitoring the progress and enantioselectivity of its synthesis. This document provides detailed application notes and protocols for the most common and effective techniques used to monitor the synthesis of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a protocol for in-situ reaction monitoring using Fourier-Transform Infrared (FT-IR) spectroscopy is presented.
Chromatographic Techniques for Enantiomeric Purity Determination
Chromatographic methods are the gold standard for determining the enantiomeric excess (ee) of chiral compounds. These techniques physically separate the enantiomers, allowing for their individual quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation and quantification of enantiomers. The use of a chiral stationary phase (CSP) allows for differential interaction with the (R) and (S)-enantiomers, leading to different retention times.
Application Note: This method is suitable for the quantitative analysis of the enantiomeric purity of this compound in reaction mixtures and final products. It offers high resolution and accuracy.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralcel® OB-H (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: A mixture of hexane and isopropanol (90:10 v/v) is a common mobile phase for this type of separation.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of water or a suitable quenching agent).
-
Dilute the sample with the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Data Presentation:
| Parameter | Value |
| Column | Chiralcel® OB-H |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Flow Rate | 0.6 mL/min |
| Detection | UV, 210 nm |
| Retention Time (S)-enantiomer | ~8.9 min[1] |
| Retention Time (R)-enantiomer | Expected to be different from the (S)-enantiomer |
Logical Workflow for Chiral HPLC Analysis:
Chiral HPLC analysis workflow.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for separating enantiomers, particularly for volatile compounds. Similar to HPLC, it utilizes a chiral stationary phase.
Application Note: This method is well-suited for monitoring the synthesis of this compound, which is sufficiently volatile for GC analysis. It often provides faster analysis times compared to HPLC.
Experimental Protocol:
-
Instrumentation: A standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: CP-Chirasil-Dex CB (or a similar cyclodextrin-based chiral capillary column).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Oven Temperature Program:
-
Initial temperature: 115 °C, hold for 2 minutes.
-
Ramp: Increase to 140 °C at a rate of 3 °C/min.
-
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the sample if it contains solid particles.
-
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers as described for the HPLC method.
Data Presentation:
| Parameter | Value |
| Column | CP-Chirasil-Dex CB |
| Carrier Gas | Helium |
| Oven Program | 115 °C (2 min), then 3 °C/min to 140 °C |
| Injector Temp. | 250 °C |
| Detector Temp. | 250 °C |
| Retention Time (S)-enantiomer | Varies based on exact conditions |
| Retention Time (R)-enantiomer | Varies based on exact conditions |
Logical Workflow for Chiral GC Analysis:
Chiral GC analysis workflow.
NMR Spectroscopy for Enantiomeric Purity Determination
NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA) to induce different chemical shifts for the enantiomers.
¹H and ¹⁹F NMR with a Chiral Derivatizing Agent (CDA)
The use of a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), converts the chiral alcohol into a mixture of diastereomeric esters.[2][3] These diastereomers have different NMR spectra, allowing for the quantification of each enantiomer. Given the presence of a fluorine atom in the target molecule, a CDA containing a trifluoromethyl group is particularly advantageous for ¹⁹F NMR analysis, which offers a wide chemical shift range and no background signals. Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) is an example of such an agent.[4][5]
Application Note: This method is excellent for rapid determination of enantiomeric excess and can also be used to determine the absolute configuration of the alcohol. ¹⁹F NMR offers high sensitivity and resolution.
Experimental Protocol (using a generic trifluoromethyl-containing CDA):
-
Derivatization:
-
In an NMR tube, dissolve a small amount of the crude alcohol (containing this compound, ~1-5 mg) in a deuterated solvent (e.g., CDCl₃, ~0.5 mL).
-
Add a slight excess (e.g., 1.1 equivalents) of the chiral derivatizing agent (e.g., (S)-MTPA-Cl or activated TBBA).
-
Add a small amount of a non-nucleophilic base (e.g., pyridine or DMAP) to facilitate the esterification.
-
Allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR if necessary).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum to confirm the formation of the diastereomeric esters.
-
Acquire a ¹⁹F NMR spectrum. The trifluoromethyl groups of the two diastereomeric esters will have different chemical shifts.
-
-
Quantification:
-
Integrate the signals corresponding to the trifluoromethyl groups of the two diastereomers in the ¹⁹F NMR spectrum.
-
Calculate the % ee using the integrated areas.
-
Data Presentation:
| Parameter | Description |
| Chiral Derivatizing Agent | (S)-MTPA-Cl or (S)-TBBA |
| Solvent | CDCl₃ |
| NMR Nucleus | ¹⁹F |
| Chemical Shift Difference (Δδ) | The difference in ppm between the CF₃ signals of the two diastereomers |
| Enantiomeric Excess | Calculated from the ratio of the integrated peak areas |
Logical Workflow for NMR Analysis with a CDA:
NMR analysis with a chiral derivatizing agent.
In-Situ Reaction Monitoring
In-situ (real-time) monitoring of a chemical reaction provides valuable information about reaction kinetics, intermediates, and the endpoint. This can be particularly useful for optimizing reaction conditions and ensuring complete conversion.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for in-situ monitoring of reactions in solution. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the change in concentration of reactants and products can be followed by monitoring their characteristic infrared absorption bands.
Application Note: This method is ideal for tracking the disappearance of the starting material (3-fluoroacetophenone) and the appearance of the product (this compound). It provides real-time kinetic data and helps in determining the reaction endpoint.
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer equipped with a fiber-optic ATR probe (e.g., Diamond or SiComp).
-
Setup:
-
Insert the ATR probe directly into the reaction vessel through a suitable port.
-
Ensure the probe tip is fully immersed in the reaction mixture.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction solvent and catalyst before adding the starting ketone.
-
Start the reaction by adding the 3-fluoroacetophenone.
-
Continuously collect IR spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Identify the characteristic IR absorption bands for the starting ketone (C=O stretch, typically around 1680-1700 cm⁻¹) and the product alcohol (O-H stretch, typically a broad band around 3200-3600 cm⁻¹).
-
Plot the absorbance of the C=O peak versus time to monitor the consumption of the starting material.
-
The reaction is complete when the C=O peak has disappeared or its intensity has stabilized.
-
Data Presentation:
| Species | IR Absorption Band (cm⁻¹) | Monitored Trend |
| 3-Fluoroacetophenone | ~1690 (C=O stretch) | Decrease in absorbance over time |
| 1-(3-Fluorophenyl)ethanol | ~3350 (O-H stretch, broad) | Increase in absorbance over time |
Logical Workflow for In-Situ FT-IR Monitoring:
In-situ FT-IR monitoring workflow.
Summary of Quantitative Data
The following table summarizes typical quantitative data that can be obtained from the synthesis and analysis of chiral alcohols similar to this compound. This data is for illustrative purposes and actual values will depend on the specific reaction conditions.
| Synthesis Method | Analytical Technique | Yield (%) | Enantiomeric Excess (%) | Reference |
| Biocatalytic Reduction | Chiral GC | 91.5 | >99.9 | [6] |
| Asymmetric Transfer Hydrogenation | Chiral HPLC | High | High | - |
| Asymmetric Hydrosilylation | Chiral HPLC/GC | Variable | High | - |
Conclusion
The successful synthesis of this compound relies on the careful monitoring of both reaction progress and enantiomeric purity. The protocols outlined in this document provide a comprehensive guide for researchers and drug development professionals to effectively utilize HPLC, GC, NMR, and in-situ FT-IR spectroscopy for this purpose. The choice of technique will depend on the specific requirements of the analysis, such as the need for high-throughput screening, absolute configuration determination, or real-time kinetic data. By implementing these robust analytical methods, the quality and stereochemical integrity of this critical chiral intermediate can be assured.
References
- 1. rsc.org [rsc.org]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of (R)-1-(3-Fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantioselectivity of the synthesis of (R)-1-(3-Fluorophenyl)ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric synthesis of this compound from 3'-fluoroacetophenone.
Issue 1: Low Enantiomeric Excess (ee)
Question: My asymmetric reduction of 3'-fluoroacetophenone is resulting in a low enantiomeric excess (% ee). What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. Several factors related to both biocatalytic and chemocatalytic methods can contribute to this issue. A systematic approach to troubleshooting is recommended.
-
For Biocatalytic Reductions (Using Ketoreductases or Whole Cells):
-
Sub-optimal Reaction Conditions: The pH, temperature, and co-substrate concentration are critical for enzyme activity and selectivity.
-
Troubleshooting Steps:
-
Optimize pH: Perform small-scale reactions across a pH range (e.g., 6.0 to 8.0) to find the optimal pH for the specific ketoreductase or whole-cell system. For some recombinant E. coli systems, a pH of 7.0-7.5 has been shown to be effective for similar substrates.[1][2]
-
Optimize Temperature: Screen a range of temperatures (e.g., 25°C to 40°C). While higher temperatures may increase the reaction rate, they can sometimes negatively impact enantioselectivity. A temperature of around 30°C is often a good starting point for biocatalytic reductions.[1][2]
-
Co-substrate/Cofactor Regeneration: Ensure the cofactor regeneration system (e.g., using isopropanol with an alcohol dehydrogenase or glucose with a glucose dehydrogenase) is efficient. Insufficient NADPH or NADH can lead to poor conversion and selectivity.
-
-
-
Enzyme Inhibition: The substrate or product can inhibit the enzyme at high concentrations.
-
Troubleshooting Steps:
-
Substrate Feeding Strategy: Instead of adding the entire amount of 3'-fluoroacetophenone at the beginning, use a fed-batch approach to maintain a low substrate concentration throughout the reaction.
-
In situ Product Removal: If product inhibition is suspected, consider using techniques like liquid-liquid extraction or adsorption to remove the this compound from the reaction medium as it is formed.
-
-
-
-
For Chemocatalytic Reductions (e.g., Asymmetric Transfer Hydrogenation):
-
Catalyst Choice and Integrity: The choice of chiral ligand and metal precursor is crucial. The catalyst may also degrade or form less selective species during the reaction.
-
Troubleshooting Steps:
-
Screen Different Catalysts: Test various chiral ligands and metal precursors. For asymmetric transfer hydrogenation, Ru(II) and Rh(II) complexes with chiral diamine or phosphine ligands are commonly used.[3]
-
Verify Catalyst Quality: Ensure the catalyst and ligands are pure and have not degraded during storage.
-
Inert Atmosphere: Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen.
-
-
-
Incorrect Substrate-to-Catalyst Ratio: A non-optimal substrate-to-catalyst (S/C) ratio can lead to lower enantioselectivity.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Systematically vary the S/C ratio (e.g., from 100:1 to 1000:1) to find the optimal loading for your specific catalyst system.
-
-
-
Influence of Base: In many transfer hydrogenation reactions, a base is required for catalyst activation. The nature and concentration of the base can significantly impact enantioselectivity.
-
Troubleshooting Steps:
-
Screen Bases: Test different bases (e.g., KOH, NaOH, potassium tert-butoxide).
-
Optimize Base Concentration: Vary the concentration of the base to find the optimal level that promotes high enantioselectivity without causing side reactions.
-
-
-
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalytic systems for achieving high enantioselectivity in the synthesis of this compound?
A1: Both biocatalytic and chemocatalytic systems have shown high efficacy.
-
Biocatalysts: Ketoreductases (KREDs), often used as whole-cell biocatalysts (e.g., recombinant E. coli or Lactobacillus kefir), are highly effective.[4] They offer excellent enantioselectivity (>99% ee) under mild reaction conditions.[5]
-
Chemocatalysts: Asymmetric transfer hydrogenation (ATH) catalysts, particularly those based on Ruthenium (Ru) with chiral ligands like BINAP or TsDPEN, are widely used and can achieve high yields and enantioselectivities (>99% ee).[4][6] The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is another robust method.[7]
Q2: How does the substrate-to-catalyst (S/C) ratio affect the enantioselectivity?
A2: The S/C ratio is a critical parameter. While a higher catalyst loading might seem beneficial, it can sometimes lead to the formation of less selective catalyst aggregates or promote background reactions, thereby reducing the overall % ee. It is essential to perform a catalyst loading screen to identify the optimal S/C ratio for your specific reaction.
Q3: Can the reaction temperature influence the enantioselectivity?
A3: Yes, temperature can have a significant effect. For biocatalytic reactions, there is an optimal temperature for enzyme activity and stability, which in turn affects enantioselectivity. For chemocatalytic reactions, higher temperatures can sometimes lead to a decrease in enantioselectivity due to the increased flexibility of the catalyst-substrate complex. However, in some cases, an unusual increase in enantioselectivity at higher temperatures has been observed, potentially due to changes in the rate-determining step. Therefore, temperature optimization is a crucial step.
Q4: What solvents are recommended for the asymmetric reduction of 3'-fluoroacetophenone?
A4: The choice of solvent depends on the catalytic system.
-
Biocatalysis: Aqueous buffers (e.g., phosphate buffer) are typically used.[1][2] Co-solvents like isopropanol or DMSO may be added to improve substrate solubility.[2]
-
Asymmetric Transfer Hydrogenation: Protic solvents like isopropanol or a mixture of formic acid and triethylamine are commonly used as both the solvent and the hydrogen source.
-
CBS Reduction: Anhydrous aprotic solvents like tetrahydrofuran (THF) are preferred.[7]
Data Presentation
Table 1: Performance of Biocatalytic Systems for the Reduction of Fluorinated Acetophenones
| Biocatalyst System | Substrate | Co-substrate | Temp (°C) | pH | Conversion (%) | ee (%) | Reference |
| Recombinant E. coli cells | 4'-Fluoroacetophenone | Glucose | - | - | >95 | >99 (R) | [5] |
| Lactobacillus kefir | 4'-Chloroacetophenone | - | 30 | 7.0 | ~80 | >99 (R) | [4] |
| Recombinant E. coli (LXCAR-S154Y) | 3'-(Trifluoromethyl)acetophenone | Isopropanol | 30 | 7.5 | 93.8 | >99.9 (R) | [1] |
| Algoriella xinjiangensis (AxSDR) | 3'-(Trifluoromethyl)acetophenone | Isopropanol | 28 | 7.0 | 99.5 | 99.6 (R) | [2] |
Table 2: Performance of Chemocatalytic Systems for the Asymmetric Reduction of Acetophenone Derivatives
| Catalyst System | Substrate | Hydrogen Source | Base | Temp (°C) | Yield (%) | ee (%) | Reference |
| Ru/(S)-BINAP | 4'-Chloroacetophenone | H₂ | - | 100 | >95 | >99 (S) | [4] |
| Ru-TsDPEN/SiO₂ | 4'-Chloroacetophenone | Isopropanol/KOH | KOH | 40 | >99 | >99 (S) | [4] |
| (R)-2-Methyl-CBS-oxazaborolidine | 4'-Fluoroacetophenone | Borane-dimethyl sulfide | - | -30 | >90 | >95 (S) | [7] |
| [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | Acetophenone | HCOOH/NEt₃ | NEt₃ | 28 | 97 | 94 (R) | [8] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Recombinant E. coli Whole Cells (Adapted for 3'-fluoroacetophenone)
This protocol is adapted from a procedure for a similar substrate, 3'-(trifluoromethyl)acetophenone.[1]
-
Cell Culture and Preparation:
-
Cultivate recombinant E. coli cells expressing a suitable ketoreductase in an appropriate growth medium.
-
Harvest the cells by centrifugation and wash them with a phosphate buffer (e.g., 100 mM, pH 7.5).
-
Resuspend the cell pellet in the same buffer to a desired concentration (e.g., 10-20 g Dry Cell Weight/L).
-
-
Asymmetric Reduction:
-
In a reaction vessel, combine the cell suspension, 3'-fluoroacetophenone (e.g., 100 mM), and a co-substrate for cofactor regeneration (e.g., 10% v/v isopropanol).
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm).
-
Monitor the reaction progress by GC or HPLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Determine the conversion and enantiomeric excess using chiral GC or HPLC.
-
Protocol 2: Asymmetric Transfer Hydrogenation using a Ru-based Catalyst (General Protocol)
This is a general protocol for the asymmetric transfer hydrogenation of acetophenone derivatives.[8]
-
Catalyst Preparation (in situ):
-
In a reaction flask under an inert atmosphere, dissolve the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) in the hydrogen source solvent (e.g., a 5:2 mixture of formic acid and triethylamine).
-
-
Asymmetric Reduction:
-
Add the 3'-fluoroacetophenone to the catalyst solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 28°C).
-
Monitor the reaction by TLC, GC, or HPLC.
-
-
Work-up and Analysis:
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by column chromatography and determine the yield and enantiomeric excess by chiral HPLC or GC.
-
Visualizations
Caption: Workflow for biocatalytic asymmetric reduction.
Caption: Key factors influencing enantioselectivity in the synthesis.
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. kanto.co.jp [kanto.co.jp]
troubleshooting low yields in the biocatalytic reduction of 3'-fluoroacetophenone
Welcome to the technical support center for the biocatalytic reduction of 3'-fluoroacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to low yields and other undesirable outcomes during the biocatalytic reduction of 3'-fluoroacetophenone.
Issue 1: Low or No Conversion of 3'-Fluoroacetophenone
Q1: My reaction shows very low or no conversion of the starting material. What are the primary causes?
A1: Low or no conversion is a common issue that can stem from several factors, ranging from enzyme activity to cofactor availability. The most common culprits are:
-
Inactive Enzyme: The ketoreductase (KRED) may have lost activity due to improper storage, handling, or denaturation under reaction conditions.
-
Inefficient Cofactor Regeneration: The reduction of ketones by KREDs is dependent on a nicotinamide cofactor (NADH or NADPH). If the cofactor is not efficiently regenerated, the reaction will stop once the stoichiometric amount of cofactor is consumed.[1]
-
Suboptimal Reaction Conditions: pH, temperature, and solvent composition can significantly impact enzyme activity.[2][3] Deviations from the optimal range for your specific KRED will lead to lower reaction rates.[2][4]
-
Presence of Inhibitors: Contaminants in the substrate or buffer components could be inhibiting the enzyme.
Q2: How can I verify that my enzyme is active?
A2: You should perform an enzyme activity assay. This is a standardized experiment to measure the rate at which the enzyme converts a substrate to a product under defined conditions. A standard assay involves monitoring the depletion of the NADPH cofactor, which can be observed spectrophotometrically by the decrease in absorbance at 340 nm.
Issue 2: Reaction Starts but Stalls Before Completion
Q3: My reaction begins, but stops before all the substrate is consumed. What could be the problem?
A3: Reaction stalling is often indicative of either enzyme instability or inhibition.
-
Enzyme Instability: The enzyme may not be stable under the chosen reaction conditions (e.g., temperature, pH, presence of organic co-solvents) for the required duration.
-
Product Inhibition: The product, (S)- or (R)-1-(3-fluorophenyl)ethanol, may be inhibiting the enzyme.[5] As the product concentration increases, it can bind to the enzyme and slow down or stop the reaction.[5]
-
Substrate Inhibition: While less common for ketoreductases, high concentrations of the substrate (3'-fluoroacetophenone) can sometimes inhibit the enzyme.[6] This is often attributed to the formation of an unproductive enzyme-substrate complex.[6]
-
pH Shift: The reaction may cause a shift in the pH of the medium to a range where the enzyme is no longer active. For example, cofactor regeneration systems using glucose dehydrogenase (GDH) produce gluconic acid, which can lower the pH if the buffer capacity is insufficient.
Q4: How can I test for substrate or product inhibition?
A4: To test for inhibition, you can run a series of reactions with varying initial concentrations of the substrate and product.
-
For Substrate Inhibition: Set up reactions with a fixed enzyme and cofactor concentration but vary the 3'-fluoroacetophenone concentration from low to high levels. If the reaction rate decreases at higher substrate concentrations, substrate inhibition is likely occurring.[6]
-
For Product Inhibition: Set up reactions with fixed concentrations of enzyme, cofactor, and substrate, but add varying amounts of the chiral alcohol product at the beginning of the reaction. A decrease in the initial reaction rate with increasing product concentration points to product inhibition.[5]
Issue 3: Inefficient Cofactor Regeneration
Q5: I suspect my cofactor regeneration system is not working efficiently. How can I troubleshoot this?
A5: An efficient cofactor regeneration system is crucial for driving the reaction to completion.[7][8]
-
Coupled-Enzyme System (e.g., Glucose Dehydrogenase - GDH):
-
Verify GDH Activity: Ensure the GDH is active and not inhibited by any components in the reaction mixture.
-
Check Co-substrate Concentration: Ensure an adequate concentration of the co-substrate (e.g., glucose) is present. A typical starting point is 1.0–1.5 equivalents relative to the ketone substrate.
-
Maintain pH: The oxidation of glucose produces gluconic acid, which will lower the pH. Use a well-buffered system (e.g., 100 mM phosphate buffer) or implement pH control with a pH-stat to maintain the optimal pH for both enzymes.[9]
-
-
Substrate-Coupled System (e.g., Isopropanol):
-
Enzyme Compatibility: Not all KREDs can efficiently use isopropanol (IPA) as a co-substrate for cofactor regeneration.[10] Verify that your chosen KRED is compatible with this method.
-
Concentration: A large excess of IPA is often required to push the reaction equilibrium towards product formation.[9] However, high concentrations of IPA can also denature or inhibit the enzyme. An optimal concentration (typically 5-20% v/v) must be determined experimentally.
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting low yields.
Caption: A logical workflow for diagnosing and resolving low-yield issues.
Data Presentation
Table 1: Typical Reaction Parameters for Ketoreductase Activity
Optimizing reaction parameters is critical for achieving high yields. The optimal values are highly dependent on the specific ketoreductase enzyme being used.
| Parameter | Typical Range | General Optimum | Potential Issue with 3'-Fluoroacetophenone |
| pH | 5.0 - 9.0 | ~7.0[11] | Enzyme activity drops sharply outside the optimal range.[2][12] |
| Temperature (°C) | 25 - 45 | ~30-37[12][13] | Higher temperatures increase reaction rate but can lead to enzyme denaturation and instability.[2][4] |
| Substrate Conc. (mM) | 10 - 200 | Enzyme Dependent | High concentrations may lead to substrate inhibition or solubility issues. |
| Co-solvent (e.g., DMSO, IPA) | 0 - 25% (v/v) | <10% | Required for substrate solubility, but high concentrations can denature the enzyme.[9] |
| Enzyme Loading (mg/mL) | 0.1 - 5.0 | Application Specific | Higher loading increases rate but also cost. |
| Cofactor (NADPH) (mM) | 0.1 - 1.0 | ~0.5 | Stoichiometric consumption without regeneration. |
Biocatalytic Reaction and Cofactor Regeneration
The diagram below illustrates the coupled reaction between the reduction of 3'-fluoroacetophenone and the regeneration of the NADPH cofactor using a glucose dehydrogenase (GDH) system.
Caption: KRED-catalyzed reduction coupled with GDH-mediated cofactor regeneration.
Experimental Protocols
Protocol 1: Standard KRED Activity Assay
This protocol determines the specific activity of a ketoreductase enzyme solution by monitoring NADPH oxidation.
Materials:
-
100 mM Potassium Phosphate (KPi) buffer, pH 7.0
-
10 mM 3'-fluoroacetophenone stock solution in DMSO
-
10 mM NADPH stock solution in buffer
-
Enzyme solution (crude cell lysate or purified)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare a 1 mL reaction mixture in a cuvette directly:
-
880 µL of 100 mM KPi buffer (pH 7.0)
-
50 µL of 10 mM 3'-fluoroacetophenone stock (final concentration: 0.5 mM)
-
50 µL of 10 mM NADPH stock (final concentration: 0.5 mM)
-
-
Mix by pipetting and incubate at 30°C for 2 minutes to equilibrate.
-
Initiate the reaction by adding 20 µL of the enzyme solution. Mix immediately.
-
Monitor the decrease in absorbance at 340 nm over 5 minutes. Record the linear rate of absorbance change (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.
Activity (U/mL) = (ΔA340/min * Total Volume) / (ε * Light Path * Enzyme Volume) One unit (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.[14]
Protocol 2: Small-Scale Bioreduction Trial
This protocol is for a typical small-scale (1-5 mL) reaction to assess conversion.
Materials:
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
3'-fluoroacetophenone
-
D-Glucose
-
NADP⁺ or NADPH
-
100 mM Potassium Phosphate buffer, pH 7.0
-
Ethyl acetate
-
GC or HPLC for analysis
Procedure:
-
In a 10 mL vial, dissolve 3'-fluoroacetophenone (e.g., to 50 mM) and D-Glucose (e.g., 60 mM, 1.2 eq) in 5 mL of KPi buffer. A small amount of a co-solvent like DMSO (5% v/v) may be needed to fully dissolve the substrate.
-
Add the cofactor NADP⁺ to a final concentration of 0.5 mM.
-
Add the KRED and GDH enzymes (e.g., 1 mg/mL each).
-
Seal the vial and place it on a shaker or stirrer at 30°C.
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at different time points (e.g., 1, 4, 8, 24 hours).
-
For analysis, quench the aliquot by adding it to 500 µL of ethyl acetate. Vortex vigorously to extract the substrate and product.
-
Analyze the organic layer by GC or chiral HPLC to determine the conversion and enantiomeric excess (ee).
References
- 1. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Modeling the effect of temperature and pH on activity of enzymes: the case of phytases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. monash.edu [monash.edu]
- 5. Product inhibition - Wikipedia [en.wikipedia.org]
- 6. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Round, round we go – strategies for enzymatic cofactor regeneration - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ketoreductase, Recombinant(EC 1.1.1.2) - Creative Enzymes [creative-enzymes.com]
optimization of reaction conditions for lipase-catalyzed acylation of 1-(3-fluorophenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the lipase-catalyzed acylation of 1-(3-fluorophenyl)ethanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Conversion to the Acylated Product
-
Question: I am not observing any significant formation of the acylated product in my reaction. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no conversion in a lipase-catalyzed acylation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Enzyme Activity: The lipase may be inactive or denatured.
-
Solution: Ensure the enzyme has been stored correctly (typically in a cool, dry place). Purchase a new batch of lipase to rule out degradation of the existing stock. It is also beneficial to test the enzyme activity with a standard substrate, such as 1-phenylethanol, for which extensive data is available.
-
-
Water Content: While a minimal amount of water is necessary for lipase activity, excess water can promote the reverse reaction (hydrolysis).
-
Solution: Use anhydrous solvents. Dry the solvent using molecular sieves (3Å or 4Å) prior to use. Ensure the substrate and other reagents are also dry.
-
-
Inappropriate Reaction Conditions: The chosen solvent, temperature, or acyl donor may not be optimal for the selected lipase and substrate.
-
Solution: Systematically screen different reaction parameters. Refer to the data tables below for guidance on selecting a suitable starting point based on studies with structurally similar substrates.
-
-
Issue 2: Low Enantiomeric Excess (ee) of the Product or Unreacted Substrate
-
Question: My reaction is proceeding, but the enantiomeric excess (ee) of both the acylated product and the remaining alcohol is poor. How can I improve the enantioselectivity?
-
Answer: Achieving high enantioselectivity is a common challenge in kinetic resolutions. Several factors can influence the stereoselectivity of the lipase.
-
Choice of Lipase: Not all lipases exhibit high enantioselectivity for every substrate.
-
Solution: Screen a variety of commercially available lipases. Candida antarctica lipase B (CAL-B), often supplied as Novozym 435, is a robust choice for secondary alcohols and has shown efficacy with fluorinated compounds.[1][2] Other lipases to consider include those from Pseudomonas cepacia and Burkholderia cepacia.
-
-
Solvent Selection: The nature of the solvent can significantly impact the enzyme's conformation and, consequently, its enantioselectivity.
-
Solution: Test a range of organic solvents with varying polarities. Non-polar solvents like n-hexane and cyclohexane, or less polar ethers like diisopropyl ether and methyl tert-butyl ether (MTBE), are often good choices.
-
-
Temperature: Reaction temperature can affect the flexibility of the enzyme's active site.
-
Solution: While higher temperatures can increase the reaction rate, they may decrease enantioselectivity. It is advisable to perform the reaction at a lower temperature (e.g., room temperature or 30-40°C) to enhance enantioselectivity, although this may require longer reaction times.
-
-
Acyl Donor: The structure of the acyl donor can influence how the substrate fits into the active site of the lipase.
-
Solution: Vinyl acetate is a commonly used and effective acyl donor as it produces an unstable enol byproduct that tautomerizes to acetaldehyde, driving the reaction forward.[3] Other vinyl esters, such as vinyl butanoate, can also be tested.
-
-
Issue 3: Reaction Stalls After Approximately 50% Conversion
-
Question: The reaction proceeds well initially but seems to stop or slow down significantly after about 50% of the starting material has been consumed. Why is this happening?
-
Answer: This is a characteristic feature of a successful kinetic resolution. Since the lipase selectively acylates one enantiomer, the maximum theoretical yield for the acylated product is 50%. As the reaction progresses, the concentration of the more reactive enantiomer decreases, leading to a significant drop in the reaction rate.
-
Solution: This is expected behavior and indicates that the kinetic resolution is working. To obtain the other enantiomer (the unreacted alcohol), the reaction should be stopped at or near 50% conversion. If the goal is to obtain a single enantiomer in a yield greater than 50%, a dynamic kinetic resolution (DKR) approach would be necessary. DKR involves the in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100%.[4]
-
Frequently Asked Questions (FAQs)
Q1: Which lipase is the best starting point for the acylation of 1-(3-fluorophenyl)ethanol?
A1: Based on studies with structurally similar aromatic alcohols, Candida antarctica lipase B (CAL-B), commercially available as Novozym 435, is an excellent starting point.[1][2] It is known for its broad substrate specificity and high enantioselectivity with secondary alcohols. Lipases from Pseudomonas cepacia and Burkholderia cepacia are also worth screening.[5][6]
Q2: What are the recommended starting conditions for the reaction?
A2: A good starting point would be to use Novozym 435 in a non-polar solvent like n-hexane or MTBE at a temperature of 30-40°C.[1] Vinyl acetate is a highly effective acyl donor.[3] Refer to the detailed experimental protocol below for specific concentrations and ratios.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress, including conversion and enantiomeric excess of both the substrate and product, can be monitored by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).
Q4: Can the immobilized lipase be reused?
A4: Yes, one of the major advantages of using an immobilized lipase like Novozym 435 is its reusability. After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent, and dried before being used in subsequent reactions. Its activity should be monitored over several cycles.
Q5: Does the fluorine atom in 1-(3-fluorophenyl)ethanol affect the reaction?
A5: While the electronic properties of the fluorine atom can influence the reactivity of the alcohol, lipases are generally tolerant to a wide range of functional groups. Studies on other fluorinated alcohols have shown successful kinetic resolutions using lipases.[1][2] A study on the preparation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a closely related compound, also demonstrates the feasibility of using lipases for such substrates.[7]
Data Presentation
Table 1: Effect of Different Lipases on the Kinetic Resolution of 1-Phenylethanol (a structural analog)
| Lipase Source | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| Candida antarctica B (Novozym 435) | Vinyl acetate | Hexane | 42 | ~50 | >99% (for remaining alcohol) | [3] |
| Burkholderia cepacia | Vinyl acetate | n-heptane/[EMIM][BF4] | N/A | 40.8 | 98.9% (for product) | [5] |
| Pseudomonas cepacia | Vinyl acetate | Diisopropyl ether | N/A | N/A | >200 (E-value) | [6] |
| Candida rugosa | Vinyl acetate | n-heptane/[EMIM][BF4] | N/A | Low | Low | [5] |
Table 2: Effect of Solvent on the Enantioselectivity of Lipase-Catalyzed Acylation of 1-Phenylethanol
| Lipase | Acyl Donor | Solvent | Enantioselectivity (E) | Reference |
| Burkholderia cepacia | Isopropenyl acetate | Diisopropyl ether | 775.4 | [8] |
| Burkholderia cepacia | Isopropenyl acetate | n-Hexane | High | [8] |
| Candida antarctica B | Vinyl acetate | Cyclohexane | High | [9] |
| Candida antarctica B | Vinyl acetate | tert-butanol/buffer | High | [10] |
Experimental Protocols
General Protocol for Lipase-Catalyzed Acylation of 1-(3-fluorophenyl)ethanol
This protocol is based on established procedures for the kinetic resolution of 1-phenylethanol and can be adapted for 1-(3-fluorophenyl)ethanol.[3][11]
-
Preparation: To a sealed glass vial, add racemic 1-(3-fluorophenyl)ethanol (e.g., 100 mM) and the chosen anhydrous solvent (e.g., n-hexane, 5 mL).
-
Reagent Addition: Add the acyl donor, typically vinyl acetate, in a molar excess (e.g., 3-5 equivalents).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10-20 mg/mL).
-
Reaction: Place the vial in an incubator shaker or on a magnetic stirrer at the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Monitoring: At regular intervals, withdraw small aliquots from the reaction mixture. Filter out the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Work-up: Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and dried for reuse.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for lipase-catalyzed acylation.
Caption: Mechanism of lipase-catalyzed kinetic resolution.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol | MDPI [mdpi.com]
- 6. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic resolution of rac-1-phenylethanol with immobilized lipases: a critical comparison of microwave and conventional heating protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
challenges in the purification of chiral fluorinated alcohols
Welcome to the Technical Support Center for Chiral Fluorinated Alcohol Purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of chiral fluorinated alcohols so challenging? A1: The primary challenge lies in separating enantiomers, which are non-superimposable mirror images of each other.[1] Enantiomers possess identical physical properties such as boiling point and solubility in achiral environments, making their separation by standard techniques like distillation or conventional chromatography impossible.[2] Therefore, specialized chiral separation techniques are required.[2]
Q2: What are the principal methods for separating enantiomers of fluorinated alcohols? A2: The most common and effective methods rely on creating a chiral environment that allows for differential interaction with each enantiomer. These include:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are the most widely used techniques.[2][3] These columns are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times.[4]
-
Enzymatic Resolution: This method uses enzymes, such as lipases, which selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.[5][6]
-
Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with a pure chiral resolving agent to form a mixture of diastereomers.[7][8] Since diastereomers have different physical properties, they can often be separated by crystallization.[7][8] The resolving agent is then cleaved to yield the pure enantiomer.[7]
Q3: What is racemization, and why is it a concern during purification? A3: Racemization is the conversion of an enantiomerically pure or enriched sample into a racemate (a 50:50 mixture of both enantiomers).[9] This is a significant issue because the desired biological or pharmacological activity of a chiral molecule is often associated with only one specific enantiomer.[4][9] Racemization can occur under certain conditions, such as exposure to acidic or basic environments, or high temperatures, potentially compromising the enantiomeric purity of the final product.[9][10]
Q4: Can the fluorinated nature of the alcohol affect the purification strategy? A4: Yes, the presence of fluorine can influence purification. Fluorinated compounds may exhibit unique interactions with stationary phases.[11] For instance, fluorinated phases can offer alternative selectivity compared to traditional C18 columns in reversed-phase HPLC.[11] Additionally, some fluorinated alcohols can be sensitive to acidic silica gel, potentially leading to degradation, which may require the use of deactivated silica or alternative purification methods.[2]
Troubleshooting Guide
Problem: Poor or No Enantiomeric Separation in Chiral Chromatography (HPLC/SFC)
| Potential Cause | Suggested Solution |
| Incorrect Chiral Stationary Phase (CSP) | The selectivity of a CSP is highly specific to the analyte's structure. Screen a variety of polysaccharide-based (amylose, cellulose) or other types of CSPs to find one that provides optimal separation for your specific alcohol.[12][13] |
| Suboptimal Mobile Phase Composition | Mobile phase composition is critical for resolution. In normal phase, systematically vary the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol, ethanol).[12] Small changes can significantly impact selectivity.[14] |
| Inappropriate Mobile Phase Additives | For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and resolution.[15] |
| Temperature Fluctuations | Temperature can affect chiral recognition.[14] Use a column oven to maintain a constant and optimized temperature for reproducible results. |
| Low Chromatographic Efficiency | Ensure the column is properly packed and not voided. Check for system issues like extra-column dead volume. Using smaller particle size columns (e.g., sub-2-μm) can significantly improve efficiency.[16] |
Problem: Suspected Racemization During Purification
| Potential Cause | Suggested Solution |
| Harsh pH Conditions | If the chiral center is susceptible to enolization or SN1-type reactions, avoid strong acids or bases during workup and purification.[9] Use deactivated silica gel or an alternative technique like preparative SFC.[2] |
| Elevated Temperatures | High temperatures can sometimes provide the energy needed to overcome the barrier to racemization.[10] Perform purification steps at room temperature or below if the compound is thermally labile. |
| Prolonged Exposure to Solvents | Some solvents can promote racemization. Minimize the time the purified enantiomers spend in solution before solvent removal. |
Problem: Low Yield or Product Degradation
| Potential Cause | Suggested Solution |
| Degradation on Silica Gel | Fluorinated alcohols can be sensitive to the acidic nature of standard silica gel.[2] Use silica gel deactivated with a base (e.g., triethylamine) or switch to a different stationary phase like alumina. |
| Volatility of the Compound | Some fluorinated alcohols are highly volatile.[17] Be cautious during solvent removal (rotoevaporation). Use lower temperatures and pressures, and consider a cold trap to recover any lost product. |
| Irreversible Binding to Stationary Phase | The compound may be strongly adsorbing to the stationary phase. Try a different mobile phase system or a less retentive stationary phase. |
Quantitative Data Summary
The selection of the chiral stationary phase (CSP) and mobile phase is crucial for achieving successful enantiomeric separation. The table below summarizes typical performance data for the separation of a model chiral fluorinated alcohol, 1-Phenyl-2,2,2-trifluoroethanol, on different polysaccharide-based HPLC columns.
Table 1: Performance Comparison of Chiral HPLC Columns for 1-Phenyl-2,2,2-trifluoroethanol Separation [12]
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
| Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50 |
Data adapted from BenchChem's guide on Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.[12]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for a Fluorinated Alcohol
This protocol provides a general methodology for developing a chiral separation method using HPLC.[12]
-
Sample Preparation:
-
Dissolve the racemic or enantioenriched fluorinated alcohol in a suitable solvent to a concentration of approximately 1 mg/mL. The mobile phase is the ideal solvent to avoid peak distortion.[12]
-
-
Initial Screening:
-
System: Standard HPLC with a UV detector.
-
Columns: Screen a set of complementary polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase (Normal Phase): Start with a mobile phase of 90:10 (v/v) n-hexane/isopropanol.[12]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (controlled by a column oven).
-
Detection: Monitor at a suitable UV wavelength (e.g., 220 nm).
-
-
Method Optimization:
-
If separation is observed, optimize the resolution (Rs > 1.5) by adjusting the mobile phase composition.
-
Increase the percentage of the alcohol modifier (e.g., isopropanol) to decrease retention time.
-
Decrease the percentage of the alcohol modifier to increase retention time and potentially improve resolution.
-
If separation is poor, try a different alcohol modifier (e.g., ethanol) or switch to a polar organic or reversed-phase mode.
-
Protocol 2: Preparative Supercritical Fluid Chromatography (SFC) Purification
SFC is a powerful technique for preparative chiral separations, offering faster run times and reduced solvent consumption compared to HPLC.[3][18][19]
-
Analytical Method Development:
-
Develop an analytical-scale SFC method first to determine the optimal CSP and mobile phase conditions. SFC often uses the same chiral columns as HPLC.[18]
-
-
System Preparation:
-
System: A preparative SFC system equipped with a back-pressure regulator.
-
Mobile Phase: The primary mobile phase is supercritical CO₂. The co-solvent is typically an alcohol like methanol or ethanol.[18]
-
-
Purification Run:
-
Column: Use a preparative scale version (e.g., >10 mm internal diameter) of the CSP that showed the best separation at the analytical scale.
-
Loading: Dissolve the crude racemic mixture in a minimal amount of a strong solvent (compatible with the mobile phase) and inject onto the column. Perform loading studies to determine the maximum injectable amount without losing resolution.
-
Conditions: Run the separation under the optimized isocratic conditions (CO₂/co-solvent ratio, temperature, and back-pressure) determined from the analytical scale.
-
Fraction Collection: Use a UV or other suitable detector to trigger fraction collection for each enantiomer peak.
-
-
Post-Purification:
-
The collected fractions consist of the purified enantiomer dissolved in the co-solvent, as the CO₂ evaporates upon depressurization.[17]
-
Remove the co-solvent under reduced pressure to obtain the final product.
-
Protocol 3: Enzymatic Kinetic Resolution of a Racemic Fluorinated Alcohol
This protocol describes a general procedure for the kinetic resolution of a chiral alcohol using a lipase.[6][20]
-
Materials:
-
Reaction Setup:
-
In a dry flask, dissolve the racemic alcohol (1 equivalent) and the acyl donor (e.g., 2-5 equivalents) in the anhydrous organic solvent.
-
Add the lipase (typically 20-50 mg per mmol of substrate).
-
Seal the flask and place it on a shaker at a controlled temperature (e.g., room temperature to 50°C).[20]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals.
-
Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester.
-
The goal is to stop the reaction at or near 50% conversion to achieve the highest possible ee for both components.
-
-
Workup and Purification:
-
Once the desired conversion is reached, filter off the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted alcohol from the newly formed ester using standard column chromatography on silica gel.
-
If necessary, hydrolyze the ester (using a mild acid or base) to recover the other enantiomer of the alcohol.
-
Visualizations
Experimental and Analytical Workflows
The following diagrams illustrate common workflows and decision-making processes in the purification of chiral fluorinated alcohols.
Caption: General workflow for purification and subsequent chiral analysis.
Caption: Troubleshooting logic for poor enantiomeric separation.
Caption: Decision tree for selecting a purification method.
References
- 1. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 2. benchchem.com [benchchem.com]
- 3. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. waters.com [waters.com]
- 18. pharmtech.com [pharmtech.com]
- 19. chiraltech.com [chiraltech.com]
- 20. mdpi.com [mdpi.com]
identifying and minimizing by-products in the synthesis of (R)-1-(3-Fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(3-Fluorophenyl)ethanol. Our goal is to help you identify and minimize by-products to achieve high yield and enantiopurity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on by-product identification and minimization.
Issue 1: Low Enantiomeric Excess (ee)
Question: My asymmetric reduction of 3-fluoroacetophenone is resulting in a low enantiomeric excess (ee) for the desired this compound. What are the potential causes and how can I improve the stereoselectivity?
Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst or Ligand | The choice of chiral catalyst or ligand is critical for achieving high stereoselectivity. Screen a variety of commercially available catalysts or ligands to find the optimal one for your specific substrate and reaction conditions. |
| Incorrect Reaction Temperature | Temperature can significantly influence the energy difference between the diastereomeric transition states. Lowering the reaction temperature often improves enantioselectivity.[1] |
| Presence of Moisture | Water can react with the catalyst and/or reducing agent, leading to a non-selective background reaction. Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Racemization of Product | The product, this compound, may undergo racemization under certain conditions, such as the presence of acid or base. Ensure a neutral work-up and purification process. |
| Impure Starting Material | Impurities in the 3-fluoroacetophenone starting material can interfere with the catalyst, leading to lower ee. Purify the starting material by distillation or chromatography before use. |
Issue 2: Formation of Achiral By-products
Question: I am observing significant formation of achiral by-products in my reaction mixture, reducing the overall yield of this compound. What are these by-products and how can I minimize them?
Answer: The formation of achiral by-products is typically due to non-stereoselective side reactions. Identifying these by-products is the first step toward minimizing their formation.
Common Achiral By-products and Their Minimization:
| By-product | Identification | Formation Mechanism | Minimization Strategies |
| 1-(3-Fluorophenyl)ethane | GC-MS, NMR | Over-reduction of the alcohol product. | Use a milder reducing agent or stoichiometric control of the reducing agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| Ethylbenzene | GC-MS, NMR | Reduction of the carbonyl group to a methylene group. | This is more likely with strong reducing agents. Use milder and more selective reducing agents like sodium borohydride in the presence of a chiral catalyst. |
| Unreacted 3-Fluoroacetophenone | GC, HPLC, TLC | Incomplete reaction. | Increase reaction time, temperature (while monitoring ee), or catalyst loading. Ensure the reducing agent is active and added in the correct stoichiometry. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the asymmetric reduction of the prochiral ketone, 3-fluoroacetophenone. This can be achieved through two main routes:
-
Biocatalytic Reduction: This method utilizes enzymes, typically ketoreductases (KREDs), to catalyze the enantioselective reduction. It is considered a "green" chemistry approach due to the mild reaction conditions.
-
Chemical Reduction: This approach employs a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst or a Noyori-type catalyst, in combination with a reducing agent like borane or through transfer hydrogenation.
Q2: How can I identify and quantify the enantiomeric purity of my product?
A2: The enantiomeric excess (ee) of this compound is typically determined using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common methods.[2] These techniques use a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.
Q3: What are the potential sources of impurities in the 3-fluoroacetophenone starting material?
A3: Impurities in the starting material can arise from its synthesis or degradation. Common impurities may include isomers (e.g., 2-fluoroacetophenone or 4-fluoroacetophenone), related substances from the manufacturing process, or residual solvents. It is crucial to use high-purity starting material to avoid side reactions and catalyst inhibition.
Q4: Can I use ¹H NMR to determine the enantiomeric excess?
A4: In most cases, the ¹H NMR spectra of enantiomers are identical. However, you can use a chiral solvating agent or a chiral derivatizing agent to create diastereomeric complexes or derivatives that will have distinct NMR signals for each enantiomer, allowing for the determination of the ee.
Q5: What are the critical parameters to control during a biocatalytic reduction using a ketoreductase?
A5: For a successful biocatalytic reduction, it is important to control the following parameters:
-
pH: Enzymes have an optimal pH range for activity.
-
Temperature: Enzyme activity is temperature-dependent.
-
Cofactor Regeneration: KREDs require a cofactor (like NADPH or NADH), which needs to be regenerated in situ using a co-substrate (e.g., isopropanol) and often a second enzyme (e.g., glucose dehydrogenase).
-
Substrate and Enzyme Concentration: These should be optimized to achieve a good balance between reaction rate and enzyme stability.
Data Presentation
Table 1: Comparison of Synthetic Methods for Chiral Alcohols
| Method | Catalyst/Enzyme | Reducing Agent | Typical ee (%) | Advantages | Disadvantages |
| Biocatalytic Reduction | Ketoreductase (KRED) | Isopropanol/Glucose | >99 | High enantioselectivity, mild conditions, environmentally friendly. | Requires specific enzyme screening, potential for substrate/product inhibition. |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-DMS complex | 85-99 | Broad substrate scope, predictable stereochemistry. | Sensitive to air and moisture, requires stoichiometric borane reagent. |
| Asymmetric Transfer Hydrogenation | Ru(II)- or Rh(II)-chiral diamine complex | Isopropanol or Formic acid | 90-99 | Uses inexpensive and safe reducing agents, high catalyst turnover. | Catalyst can be sensitive to impurities, may require higher temperatures. |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of 3-Fluoroacetophenone
This protocol is adapted from a similar procedure for a related substrate and should be optimized for 3-fluoroacetophenone.
Materials:
-
3-Fluoroacetophenone
-
Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (as a co-substrate for cofactor regeneration if GDH/glucose is not used)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add NADP⁺ (or NAD⁺), D-glucose, KRED, and GDH to the buffer and stir until dissolved.
-
Add 3-fluoroacetophenone to the reaction mixture. If solubility is an issue, it can be dissolved in a minimal amount of a co-solvent like DMSO.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction is complete, extract the product with ethyl acetate (3x reaction volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Protocol 2: Asymmetric Reduction using a CBS Catalyst
Materials:
-
3-Fluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution to anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex to the catalyst solution while stirring.
-
After stirring for 15 minutes, add a solution of 3-fluoroacetophenone in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Mandatory Visualization
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: General troubleshooting workflow for asymmetric synthesis.
References
Technical Support Center: Strategies for Overcoming Poor Substrate Reactivity in Fluorinated Ketone Reductions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reduction of fluorinated ketones. The inherent electronic properties and potential steric hindrance of fluorinated substrates can often lead to poor reactivity, low yields, and undesired side reactions. This guide offers practical solutions and detailed protocols to help you overcome these obstacles and achieve successful reductions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Poor or No Conversion
Question: My fluorinated ketone is showing little to no conversion to the corresponding alcohol. What are the likely causes and how can I address this?
Answer: Poor conversion in fluorinated ketone reductions is a common issue stemming from the strong electron-withdrawing nature of fluorine atoms, which can deactivate the carbonyl group towards nucleophilic attack by a hydride. Steric hindrance around the carbonyl can also play a significant role.[1][2]
Troubleshooting Steps:
-
Increase Reductant Reactivity: If you are using a mild reducing agent like sodium borohydride (NaBH₄), consider switching to a more powerful hydride source such as lithium aluminum hydride (LiAlH₄).[3][4] LiAlH₄ is significantly more reactive and can often overcome the deactivating effect of fluorine substituents.[4] Caution: LiAlH₄ reacts violently with protic solvents like water and alcohols.[5] Reactions must be carried out in anhydrous ethereal solvents (e.g., THF, diethyl ether).
-
Elevate Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the reaction barrier. Monitor the reaction closely, as higher temperatures can sometimes lead to side products or decomposition.
-
Employ Catalytic Hydrogenation: For sterically hindered or particularly electron-deficient ketones, catalytic hydrogenation can be an effective alternative.[6] Various catalysts can be employed, including palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[7] Be aware that aromatic fluorine substituents can sometimes be susceptible to hydrodefluorination with certain catalysts.[8]
-
Consider Biocatalysis: Ketoreductases (KREDs) are enzymes that can exhibit high chemo- and enantioselectivity in the reduction of fluorinated ketones, even differentiating between a methyl and a trifluoromethyl ketone within the same molecule.[9] This approach avoids harsh reagents and can provide excellent yields and stereoselectivity.
II. Low Yield and Competing Side Reactions
Question: I am observing the formation of my desired alcohol, but the yield is low, and I have significant side products. What could be the cause?
Answer: Low yields can be attributed to several factors, including incomplete reaction, product decomposition under the reaction conditions, or competing side reactions. The nature of the side products can provide clues to the underlying issue.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions that maximize the yield of the desired product while minimizing the formation of byproducts.
-
Chemoselective Reduction Methods: If your substrate contains other reducible functional groups, a more chemoselective reducing agent is necessary. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses a hydrogen donor like isopropanol and a metal alkoxide catalyst (e.g., aluminum isopropoxide), is a mild and highly chemoselective method.[2][10]
-
Address Steric Hindrance: For sterically hindered ketones, consider using a less bulky reducing agent. While LiAlH₄ is powerful, its aluminate intermediates can be bulky. Alternatively, catalytic methods or enzymatic reductions might be more effective in navigating sterically congested environments.[7][11]
-
Control of Reaction pH (for NaBH₄ in protic solvents): When using NaBH₄ in alcoholic or aqueous solvents, the pH can influence the reaction rate and selectivity. The reduction is often faster at lower pH, but the stability of NaBH₄ decreases.[12] Adding a small amount of base can sometimes improve selectivity and prevent side reactions.
III. Poor Stereoselectivity
Question: My reduction is proceeding, but I am getting a mixture of stereoisomers with poor diastereoselectivity or enantioselectivity. How can I improve this?
Answer: Achieving high stereoselectivity in the reduction of prochiral fluorinated ketones is a significant challenge. The stereochemical outcome is influenced by the steric and electronic environment around the carbonyl group, as well as the choice of reducing agent and catalyst.
Troubleshooting Steps:
-
Utilize Chiral Catalysts: For enantioselective reductions, the use of a chiral catalyst is essential.
-
Oxazaborolidine Catalysts (CBS Reduction): Corey-Bakshi-Shibata (CBS) catalysts are well-established for the asymmetric reduction of ketones with high enantioselectivity.[13][14] In situ generation of these catalysts can improve reproducibility.[13]
-
Chiral Ruthenium Catalysts: Ruthenium complexes with chiral diphosphine ligands (e.g., BINAP) are highly effective for the asymmetric hydrogenation of a broad range of ketones, including functionalized ones.[15][16]
-
-
Biocatalysis with Ketoreductases: As mentioned previously, KREDs are excellent for achieving high enantioselectivity.[9] A wide range of commercially available KREDs can be screened to find one with the desired stereochemical preference for your substrate.
-
Influence of Additives: In some cases, the addition of certain compounds can influence the stereochemical outcome. For instance, in biocatalytic reductions, the presence of specific inhibitors or changes in illumination conditions have been shown to affect enantioselectivity.[17]
-
Substrate Control: If the substrate has existing stereocenters, they can direct the approach of the reducing agent. Understanding these inherent facial biases can help in selecting the appropriate reagent or catalyst to achieve the desired diastereomer.
Data Presentation: Comparison of Reduction Methods for Fluorinated Ketones
| Substrate Type | Reduction Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Aryl Trifluoromethyl Ketone | Hydride Reduction | NaBH₄ | Methanol | Room Temp | Varies | Moderate to Good | N/A (achiral) | [3] |
| Aryl Trifluoromethyl Ketone | Hydride Reduction | LiAlH₄ | Anhydrous Ether | Room Temp | Varies | Good to Excellent | N/A (achiral) | [3] |
| Prochiral Aryl Ketone | Asymmetric Hydrogenation | RuCl₂[(S)-tolbinap][(S,S)-dpen] | 2-propanol | 25 | 24 h | >99 | 97% ee | [15] |
| Prochiral Aryl Methyl Ketone | Asymmetric Reduction | (S)-α,α-diphenyl-2-pyrrolidinemethanol + BH₃ | THF | Room Temp | - | 91-98 | 91-98% ee | [13] |
| Methyl/Trifluoromethyl Diketone | Biocatalytic Reduction | Ketoreductase | Buffer | 30 | 24 h | >98 | >98% ee | [9] |
| Sterically Hindered Aryl Ketone | Catalytic Hydrogenation | Pd/C, H₂ | Ethanol | Room Temp | Varies | Variable | N/A | [7] |
| Unsaturated Ketone | Meerwein-Ponndorf-Verley | Al(OiPr)₃ | Isopropanol | Reflux | Varies | Good | N/A | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Fluorinated Ketone with LiAlH₄
Materials:
-
Fluorinated ketone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium sulfate solution
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser (if heating is required)
-
Addition funnel
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diethyl ether or THF to a round-bottom flask containing a magnetic stir bar.
-
Carefully add LiAlH₄ to the solvent.
-
Dissolve the fluorinated ketone in the same anhydrous solvent in a separate flask.
-
Transfer the ketone solution to an addition funnel and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS). Gentle heating may be required for less reactive ketones.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the mixture and wash the precipitate with additional solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude alcohol product, which can be purified by chromatography or recrystallization.
Protocol 2: Asymmetric Reduction of a Prochiral Fluorinated Ketone using a CBS Catalyst
Materials:
-
Prochiral fluorinated ketone
-
(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BMS) or borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Under an inert atmosphere, dissolve the CBS catalyst (5-10 mol%) in anhydrous THF in a round-bottom flask and cool to -20 °C to 0 °C.
-
Slowly add the borane solution (e.g., BMS) to the catalyst solution and stir for 10-15 minutes.
-
Dissolve the prochiral fluorinated ketone in anhydrous THF and add it dropwise to the catalyst-borane mixture over a period of 30-60 minutes, maintaining the low temperature.
-
Stir the reaction at the same temperature until completion (monitor by TLC or chiral HPLC).
-
Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the enantiomerically enriched alcohol.
Visualizations
Caption: General workflow for the reduction of fluorinated ketones.
Caption: Troubleshooting logic for poor reactivity in fluorinated ketone reductions.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. Reduction with Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 15. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
addressing co-elution issues during chromatographic purification of fluorinated compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic purification of fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in chromatography?
A1: Co-elution happens when two or more compounds travel through the chromatography column at the same speed and elute at the same time, resulting in overlapping peaks.[1][2] This prevents the proper identification and quantification of the individual compounds, undermining the primary goal of chromatography, which is separation.[1]
Q2: Why are fluorinated compounds often difficult to separate, leading to co-elution?
A2: The inclusion of fluorine atoms in a molecule can significantly alter its physicochemical properties.[3] Fluorine's high electronegativity can change a compound's polarity, metabolic stability, and lipophilicity.[3][4] These unique properties can lead to unexpected interactions with the stationary and mobile phases, making separation from structurally similar impurities, such as desfluoro analogs, particularly challenging.[5][6] The retention of fluorinated compounds can be influenced by both their hydrophobic character and their fluorine content.[7]
Q3: How can I detect if I have a co-elution problem?
A3: The most obvious signs of co-elution are asymmetrical peaks, such as those with shoulders or visible merged peaks.[1] However, perfect co-elution might not distort the peak shape.[1] Using a diode array detector (DAD) or a mass spectrometer (MS) is highly effective for confirming peak purity.[1][2] A DAD collects multiple UV spectra across a single peak; if the spectra are not identical, co-elution is likely.[1] Similarly, with an MS detector, variations in the mass spectra across the peak indicate the presence of multiple components.[1]
Q4: What are the initial steps to resolve co-eluting peaks of fluorinated compounds?
A4: To resolve co-eluting peaks, you need to alter the separation conditions to affect the three main factors in the resolution equation: efficiency, selectivity, and retention.[1][8]
-
Adjust Retention (Capacity Factor, k'): If your peaks elute very early, you can weaken the mobile phase (e.g., reduce the percentage of organic solvent in reversed-phase) to increase retention. An ideal k' is generally between 1 and 5.[1]
-
Improve Selectivity (α): This involves changing the "chemistry" of the separation. You can try altering the mobile phase composition (e.g., switching from acetonitrile to methanol), changing the pH, or, most effectively, switching to a column with a different stationary phase chemistry.[1][2][8][9]
-
Increase Efficiency (N): This can be achieved by using a longer column or a column packed with smaller particles.[8]
Q5: When should I consider switching from reversed-phase HPLC to an alternative technique?
A5: If you have exhausted options for optimizing your reversed-phase method (e.g., changing mobile phase, stationary phase, pH) and co-elution persists, it's time to consider an orthogonal technique with a different separation mechanism.[9] For highly polar fluorinated compounds that show little to no retention in reversed-phase, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative.[9][10] For thermally labile compounds or complex mixtures, Supercritical Fluid Chromatography (SFC) can offer faster and more efficient separations.[9][11]
Troubleshooting Guides
Problem: Poor resolution between my fluorinated analyte and a structurally similar impurity.
This is a common issue, especially when separating a fluorinated drug from its desfluoro analog.[6] The key is to alter the selectivity of the chromatographic system.
Logical Workflow for Troubleshooting Co-elution
Caption: A step-by-step workflow for resolving co-elution issues.
-
Solution 1: Optimize Mobile Phase Selectivity.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different interactions with the analyte and stationary phase.[9]
-
Use Fluorinated Modifiers: Adding trifluoroethanol (TFE) to the mobile phase can enhance the separation of fluorinated compounds on standard C8 or C18 columns.[12] This "hetero-pairing" of a hydrogenated column with a fluorinated eluent can lead to optimal separation.[12][13]
-
Adjust pH: Modify the mobile phase pH to be at least two units away from the pKa of your analyte to ensure it is in a single ionic state.[9]
-
-
Solution 2: Change the Stationary Phase.
-
Alternative RP Phases: If a C18 column fails, try a phenyl-hexyl or an embedded polar group (EPG) column. These phases offer different retention mechanisms, such as π-π interactions, which can be beneficial.[9][14]
-
Fluorinated Stationary Phases: Columns with perfluoroalkyl or pentafluorophenyl (PFP) stationary phases are highly effective.[15][16] They tend to retain fluorinated compounds more strongly than their non-fluorinated counterparts, a mechanism known as "fluorophilic retention".[6][15] PFP phases are particularly useful for separating aromatic and halogenated compounds.[14][16]
-
-
Solution 3: Adjust Column Temperature.
Problem: My highly polar fluorinated compound elutes in the void volume on a C18 column.
This indicates that the compound is too polar to be retained by the non-polar stationary phase.[9]
-
Solution 1: Switch to HILIC.
-
Hydrophilic Interaction Chromatography (HILIC) is designed specifically for the retention and separation of highly polar compounds.[9] It uses a polar stationary phase (e.g., silica, amide, zwitterionic) with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous buffer.[9]
-
Problem: I need to separate fluorinated enantiomers or diastereomers.
Separating chiral fluorinated compounds is a common requirement in pharmaceutical development.[17][18][19]
-
Solution 1: Use Chiral Chromatography.
-
Solution 2: Derivatization to form Diastereomers.
-
If direct chiral separation is difficult, you can react your racemic compound with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on standard achiral columns like silica gel.[21]
-
-
Solution 3: Consider Supercritical Fluid Chromatography (SFC).
Decision Tree for Selecting the Right Chromatography Mode
Caption: A decision guide for chromatography mode selection.
Data & Protocols
Data Presentation
Table 1: Comparison of Stationary Phases for Fluorinated Compound Separations
| Stationary Phase Type | Primary Interaction Mechanism | Best Suited For | Key Advantages |
| Standard C18/C8 | Hydrophobic | General-purpose separation of non-polar to moderately polar compounds. | Widely available, well-understood retention mechanisms. |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Aromatic compounds, offering alternative selectivity to C18.[9] | Enhanced selectivity for compounds with aromatic rings.[15] |
| Fluorinated (PFP, Perfluoroalkyl) | Hydrophobic, Fluorophilic, Dipole-Dipole, π-π | Fluorinated compounds, halogenated aromatics, positional isomers.[14][15][16] | Orthogonal selectivity to C18; greater retention for fluorinated analytes.[6] |
| HILIC (Amide, Silica) | Hydrophilic Partitioning | Highly polar, water-soluble compounds.[9] | Excellent retention for compounds that don't retain on reversed-phase columns.[9] |
| Chiral (e.g., Cyclodextrin) | Chiral Recognition | Enantiomers of chiral fluorinated drugs.[5] | Direct separation of enantiomers without derivatization.[20] |
Table 2: Example SFC Operating Conditions for Fluorinated Polymers (Krytox®)
| Parameter | Condition |
| Column | FluoroPhase (1 mm ID x 50 cm) |
| Mobile Phase | Supercritical CO₂ |
| Oven Program | Isothermal at 150°C |
| Pump Pressure | 100 atm hold (10 min), ramp to 150 atm (@ 7.5 atm/min), ramp to 210 atm (@ 2.5 atm/min), ramp to 325 atm (@ 1.5 atm/min) |
| Detector | Flame Ionization Detector (FID) at 425°C |
| Injection | Timed Split, 3 sec |
| Source: Adapted from Selerity Technologies.[23] |
Experimental Protocols
Protocol 1: General Screening Method for RP-HPLC of Fluorinated Compounds
This protocol provides a starting point for developing a separation method for moderately polar fluorinated compounds.
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm). If co-elution occurs, switch to a Pentafluorophenyl (PFP) column of similar dimensions.[6]
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile or Methanol (test both to evaluate selectivity changes).[9]
-
Gradient:
-
5% to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to 40°C.[6]
-
Detection: UV (e.g., 215 nm and 254 nm) or Mass Spectrometry.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.[9]
Protocol 2: HILIC Method for Highly Polar Fluorinated Compounds
This protocol is suitable for compounds that show poor or no retention in reversed-phase chromatography.[9]
-
Column: Amide or Zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).[9]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient:
-
Start at 95% B for 2 minutes.
-
Decrease from 95% to 50% B over 13 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to 95% B and re-equilibrate for 8 minutes.[9]
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Detection: UV or Mass Spectrometry.
-
Sample Preparation: Dissolve the sample in a high organic solvent mixture (e.g., 90:10 Acetonitrile:Water) to ensure compatibility with the initial mobile phase.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bia.si [bia.si]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 18. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 19. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [chemeurope.com]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 22. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 23. selerity.com [selerity.com]
impact of solvent choice on the stereochemical outcome of 3'-fluoroacetophenone reduction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on the stereochemical outcome of 3'-fluoroacetophenone reduction. The information is designed to assist in optimizing experimental conditions to achieve high enantioselectivity and yield.
Troubleshooting Guides
This section addresses common issues encountered during the stereoselective reduction of 3'-fluoroacetophenone, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction shows low enantiomeric excess (ee%). What are the likely causes related to the solvent?
A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The choice of solvent plays a critical role in the stereochemical outcome of the reduction. Several factors related to the solvent can be the root cause:
-
Solvent Polarity: The polarity of the solvent can significantly influence the transition state of the reaction. For certain catalyst systems, a less polar solvent may favor a more ordered transition state, leading to higher enantioselectivity. Conversely, a more polar solvent might disrupt key interactions between the catalyst and the substrate.
-
Coordinating vs. Non-Coordinating Solvents: Solvents capable of coordinating with the metal center of a catalyst can sometimes compete with the substrate, leading to a less defined stereochemical environment and lower ee%. Non-coordinating solvents are often preferred for this reason.
-
Presence of Impurities: Trace amounts of water or other protic impurities in the solvent can react with the reducing agent or the catalyst, leading to a non-stereoselective background reaction. It is crucial to use anhydrous solvents for these reactions.[1][2]
Troubleshooting Steps:
-
Solvent Screening: If you are experiencing low ee%, consider screening a range of anhydrous solvents with varying polarities (e.g., toluene, THF, dichloromethane).
-
Ensure Anhydrous Conditions: Dry your chosen solvent using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina) before use.
-
Check for Additives: If your solvent contains stabilizers (e.g., BHT in THF), these could potentially interfere with the reaction. Consider using freshly purified, inhibitor-free solvents.
Q2: The reaction is sluggish or does not go to completion. Could the solvent be the issue?
A2: Yes, the solvent can significantly impact the reaction rate and conversion.
-
Solubility: The starting materials (3'-fluoroacetophenone, catalyst, reducing agent) must be sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
-
Solvent-Catalyst Interaction: Some solvents may deactivate the catalyst over time, leading to incomplete conversion.
-
Viscosity: At very low temperatures, a highly viscous solvent can hinder diffusion and slow down the reaction.
Troubleshooting Steps:
-
Verify Solubility: Ensure all reactants are soluble in the chosen solvent at the intended reaction temperature.
-
Temperature Optimization: While lower temperatures often favor higher enantioselectivity, they also decrease the reaction rate. A careful balance must be struck. Consider a gradual increase in temperature if the reaction is too slow, while closely monitoring the impact on ee%.
-
Alternative Solvents: If solubility is a persistent issue, consider a co-solvent system or switch to a different solvent that offers better solubility for all components.
Q3: I am observing the formation of side products. How can the solvent choice help mitigate this?
A3: The solvent can influence the reaction pathway and the formation of undesired byproducts.
-
Reaction Pathway Modulation: The solvent can stabilize or destabilize certain intermediates, potentially favoring a side reaction pathway.
-
Reactivity of the Solvent: Some solvents may be reactive under the reaction conditions. For example, protic solvents will react with strong reducing agents like borane.
Troubleshooting Steps:
-
Use Inert Solvents: Choose a solvent that is inert to the reactants and the catalyst under the reaction conditions.
-
Solvent Purity: Ensure the solvent is free from impurities that could participate in side reactions.
-
Literature Review: Consult the literature for the specific catalyst system you are using to see which solvents have been reported to minimize side product formation for similar substrates.
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is generally preferred for the Corey-Bakshi-Shibata (CBS) reduction of 3'-fluoroacetophenone?
A1: For the CBS reduction, non-polar, aprotic, and anhydrous solvents are generally favored.[1][2] Tetrahydrofuran (THF) and toluene are commonly used solvents that often provide a good balance of solubility and high enantioselectivity. The oxazaborolidine catalyst's stability and its interaction with the borane reducing agent are sensitive to the solvent environment.
Q2: How does solvent polarity affect the stereochemical outcome?
A2: Solvent polarity can influence the conformation of the catalyst-substrate complex in the transition state. In many asymmetric reductions, a less polar solvent helps to maintain a rigid and well-defined transition state, which is essential for effective stereochemical communication between the chiral catalyst and the prochiral ketone. More polar solvents can interfere with the non-covalent interactions that hold the transition state assembly together, leading to a decrease in enantioselectivity.
Q3: Can I use a protic solvent like isopropanol for the reduction of 3'-fluoroacetophenone?
A3: The choice of a protic solvent like isopropanol depends on the reduction method. For reductions using borane reagents (e.g., CBS reduction), protic solvents are generally avoided as they will react with the borane. However, in asymmetric transfer hydrogenation (ATH), isopropanol often serves as both the solvent and the hydrogen source in the presence of a suitable metal catalyst (e.g., Ru, Rh, Ir complexes) and a base.[3]
Q4: Are there any specific safety precautions I should take when working with anhydrous solvents?
A4: Yes, working with anhydrous solvents requires specific safety measures. Many drying agents are pyrophoric or react violently with water. Anhydrous solvents themselves can be flammable. Always handle anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture. Use appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves. Ensure you are familiar with the specific hazards of the drying agents and solvents you are using.
Data Presentation
| Starting Material | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | >90 | >95 |
| 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (10) | Borane-dimethyl sulfide | Toluene | High | >99 (S) |
This data is adapted from general CBS reduction procedures and serves as an illustrative example.[4]
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Reduction of 3'-Fluoroacetophenone via Corey-Bakshi-Shibata (CBS) Reduction
This protocol is adapted from a standard procedure for the CBS reduction of a similar substrate and may require optimization for 3'-fluoroacetophenone.[4]
Materials and Reagents:
-
3'-Fluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-2-methyl-CBS-oxazaborolidine (1 M solution in toluene, 1.0 mL, 1.0 mmol). Dilute the catalyst with 10 mL of anhydrous THF. Cool the flask to 0 °C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C. Stir the mixture for 15 minutes at this temperature.
-
Substrate Addition: In a separate flame-dried flask, dissolve 3'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the solution of 3'-fluoroacetophenone dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at -30 °C to quench any excess borane.
-
Work-up and Extraction: Allow the mixture to warm to room temperature. Add 2 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the final product by appropriate analytical techniques (e.g., NMR, IR) and determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: Experimental workflow for the Corey-Bakshi-Shibata (CBS) reduction.
References
Validation & Comparative
Navigating Chirality: A Comparative Guide to Determining the Enantiomeric Excess of (R)-1-(3-Fluorophenyl)ethanol
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. (R)-1-(3-Fluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of chiral gas chromatography (GC) with alternative analytical techniques—chiral high-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents—for the determination of its enantiomeric excess. The performance of each method is supported by experimental data and detailed protocols to aid in method selection and implementation.
Quantitative Performance Comparison
The choice of an analytical technique for determining enantiomeric excess is often a balance between resolution, speed, sample requirements, and instrument availability. The following table summarizes the key performance metrics for the analysis of 1-(3-Fluorophenyl)ethanol using chiral GC, chiral HPLC, and NMR spectroscopy.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | 1H NMR with Chiral Solvating Agent |
| Chiral Stationary Phase / Agent | Chirasil-DEX CB | Chiralcel OB-H | (R)-(-)-Mandelic Acid |
| Mobile Phase / Carrier Gas | Nitrogen | n-Hexane / Isopropanol (90:10, v/v) | Deuterated Chloroform (CDCl3) |
| Retention Time (tR) / Chemical Shift (δ) | tR ((R)-enantiomer): ~12 mintR ((S)-enantiomer): ~14 min | tR ((S)-enantiomer): 8.9 min[1] | Diastereomeric complex signals for the methine proton (CH-OH) may show a chemical shift difference (Δδ) of >0.05 ppm. |
| Resolution (Rs) | > 1.5 (baseline separation) | Baseline separation reported[1] | Baseline separation of selected proton signals. |
| Limit of Detection (LOD) | Low (ng range) | Low (ng range) | Higher (µg to mg range) |
| Analysis Time | ~20 minutes | ~15 minutes | ~10 minutes per sample |
| Sample Derivatization | Not typically required | Not required | Not required (forms diastereomeric complex in situ) |
| Instrumentation | GC-FID/MS | HPLC-UV/DAD | NMR Spectrometer |
Experimental Workflow: Chiral GC Analysis
The following diagram illustrates the typical workflow for determining the enantiomeric excess of this compound using chiral gas chromatography.
Figure 1. Experimental workflow for chiral GC analysis.
Experimental Protocols
Chiral Gas Chromatography (GC)
This method is adapted from established procedures for similar chiral secondary alcohols, such as 1-phenylethanol.[2]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Chirasil-DEX CB (25 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Nitrogen at a constant flow.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Program: Isothermal at 125°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.
-
Procedure:
-
Inject a racemic standard of 1-(3-Fluorophenyl)ethanol to determine the retention times of the (R) and (S) enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100.
-
Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on a reported separation for (S)-1-(3'-fluorophenyl)ethanol.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralcel OB-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard to identify the retention times of the enantiomers. The reported retention time for the (S)-enantiomer is 8.9 minutes.[1]
-
Inject the sample solution.
-
Integrate the peak areas and calculate the enantiomeric excess as described for the GC method.
-
1H NMR Spectroscopy with a Chiral Solvating Agent
This protocol uses (R)-(-)-mandelic acid as a chiral solvating agent to form diastereomeric complexes that can be distinguished by 1H NMR.[3]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid.
-
Solvent: Deuterated chloroform (CDCl3).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 1-(3-Fluorophenyl)ethanol in 0.6 mL of CDCl3 in a 5 mm NMR tube.
-
Add 1.0 to 1.2 equivalents of (R)-(-)-mandelic acid to the NMR tube.
-
Cap the tube and mix thoroughly until the CSA is fully dissolved.
-
-
Procedure:
-
Acquire a standard 1H NMR spectrum of the mixture. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.
-
Identify a proton signal that shows clear separation for the two diastereomeric complexes. The methine proton (CH-OH) of the alcohol is a good candidate.
-
Carefully integrate the separated signals corresponding to the (R,R) and (S,R) diastereomers.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved by several analytical techniques.
-
Chiral GC is a powerful method offering high resolution and sensitivity. Its primary advantage is speed and the ability to be coupled with mass spectrometry for definitive identification. The main limitation is the requirement for the analyte to be volatile and thermally stable.[4]
-
Chiral HPLC is a versatile and widely used technique applicable to a broad range of compounds without the need for volatility.[5] Polysaccharide-based columns, as cited in the protocol, are robust and have a wide range of applications.
-
NMR spectroscopy with a chiral solvating agent offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[6] It is particularly useful for a quick assessment of ee and for reaction monitoring. However, it generally has lower sensitivity compared to chromatographic methods and may require higher sample concentrations.
References
comparison of different catalysts for the asymmetric synthesis of (R)-1-(3-Fluorophenyl)ethanol
A Comparative Guide to Catalysts for the Asymmetric Synthesis of (R)-1-(3-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure this compound is a valuable chiral building block in the pharmaceutical industry. Its synthesis via the asymmetric reduction of the prochiral 3-fluoroacetophenone is a critical step that demands high efficiency and stereoselectivity. This guide provides an objective comparison of different catalytic systems for this transformation, supported by experimental data, to aid researchers in selecting the most suitable method for their needs. The catalysts evaluated include transition metal complexes (Ruthenium, Rhodium) and biocatalysts (whole-cell systems).
Data Presentation: Performance of Catalytic Systems
The following table summarizes the performance of various catalysts in the asymmetric reduction of 3-fluoroacetophenone and structurally similar substrates. Key metrics include yield and enantiomeric excess (e.e.), which are crucial for assessing catalyst effectiveness.
| Catalyst System | Substrate | Yield (%) | e.e. (%) | Reaction Conditions | Hydrogen Source | Citation |
| Ruthenium Catalysts | ||||||
| RuCl--INVALID-LINK-- | Aromatic Ketones | High | High | Formic acid/triethylamine mixture | Formic Acid | [1] |
| Ru(PPh3)3Cl2 / (1R,2R)-L | Acetophenone | 100 | 76 (S) | 2-propanol, 80°C, 20 bar H2, 24h | H2 | [2] |
| Rhodium Catalysts | ||||||
| [Rh(III)Cp*Cl((S,S)-TsDPEN)] | Acetophenone | >99 | 98 (R) | Formic acid/triethylamine, Room Temp., 90h | Formic Acid | [3] |
| 5wt.% Rh/Al2O3 (modified) | 3,5-di-(trifluoromethyl)-acetophenone | ~100 | 36 (R) | Toluene, Room Temp., 20 bar H2 | H2 | [4] |
| Biocatalysts | ||||||
| Recombinant E. coli cells | 3'-(trifluoromethyl)acetophenone | 91.5 | >99.9 (R) | Tween-20/ChCl:Lys, 30°C, 18h | Glucose (co-substrate) | [5][6] |
| Reductase AxSDR from A. xinjiangensis | 4'-(trifluoromethyl)acetophenone | 99.1 | >99.9 (R) | 15% Isopropanol, 100 mM substrate, 3h | Isopropanol | [7] |
Experimental Workflow and Catalyst Screening
The selection of an optimal catalyst for asymmetric synthesis is a multi-step process. It begins with screening a library of potential catalysts, followed by the optimization of reaction conditions to maximize yield and enantioselectivity.
Caption: General workflow for catalyst screening and optimization.
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are representative protocols for a metal-catalyzed asymmetric transfer hydrogenation and a whole-cell biocatalytic reduction.
Protocol for Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is adapted from the general procedure for the reduction of ketones using chiral ruthenium complexes in a formic acid and triethylamine mixture.[1]
Materials:
-
3-Fluoroacetophenone (Substrate)
-
RuCl--INVALID-LINK-- (Catalyst)
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Under an inert gas atmosphere, add the 3-fluoroacetophenone (e.g., 5.0 mmol) and RuCl--INVALID-LINK-- (e.g., 0.025 mmol, S/C ratio = 200) into a Schlenk flask.[1]
-
Prepare a 5:2 molar mixture of formic acid and triethylamine. This mixture serves as the hydrogen donor.[1]
-
Add the formic acid/triethylamine mixture to the flask containing the substrate and catalyst. The volume should be sufficient to dissolve the reactants.
-
Stir the reaction mixture at room temperature (or the desired temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically indicated by the disappearance of the starting ketone), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Determine the yield and analyze the enantiomeric excess using chiral HPLC or GC.
Protocol for Whole-Cell Biocatalytic Reduction
This protocol is based on the effective biotransformation of a similar substrate, 3'-(trifluoromethyl)acetophenone, using recombinant E. coli cells.[5][6]
Materials:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase.
-
3-Fluoroacetophenone (Substrate)
-
Glucose (Co-substrate for cofactor regeneration)
-
Phosphate buffer solution (PBS), pH 7.0-7.5.
-
Tween-20 (Surfactant to improve substrate solubility).[5][6]
-
Erlenmeyer flask
-
Orbital shaker with temperature control
Procedure:
-
Cultivate the recombinant E. coli cells to obtain a sufficient cell mass. Harvest the cells by centrifugation and wash with PBS buffer.
-
Prepare the reaction medium in an Erlenmeyer flask. For a typical reaction, this would consist of PBS buffer (pH 7.0), a specific concentration of harvested cells (e.g., 10-15 g Dry Cell Weight/L), glucose as a co-substrate, and a surfactant like Tween-20 (e.g., 0.6% w/v) to enhance substrate solubility.[5][6]
-
Add the 3-fluoroacetophenone substrate to the reaction medium. The concentration can be optimized, starting from around 50-100 mM.
-
Seal the flask and place it in an orbital shaker set to the optimal temperature (e.g., 30°C) and shaking speed (e.g., 200 rpm).[6]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
After the reaction is complete (typically 12-24 hours), stop the reaction and separate the cells by centrifugation.
-
Extract the supernatant twice with an equal volume of ethyl acetate.[5]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Analyze the final product for yield and enantiomeric excess using chiral GC.
Logical Relationship of Catalyst Components
The success of metal-catalyzed asymmetric hydrogenation relies on the precise interaction between the metal center, a chiral ligand, and the substrate. The chiral ligand creates a stereochemically defined environment that forces the hydrogenation to occur preferentially on one face of the prochiral ketone.
Caption: Interaction of components in a catalytic system.
References
- 1. kanto.co.jp [kanto.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Absolute Configuration of 1-(3-Fluorophenyl)ethanol using Mosher's Ester Analysis
The determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug development. The spatial arrangement of atoms can dramatically influence a molecule's biological activity, with different enantiomers potentially exhibiting varied therapeutic effects or even toxicity. This guide provides an objective comparison of Mosher's ester analysis with other common analytical techniques for validating the absolute configuration of 1-(3-Fluorophenyl)ethanol, supported by experimental protocols and data.
Mosher's Ester Analysis: A Powerful NMR-Based Method
Mosher's ester analysis is a widely used NMR spectroscopic method for determining the absolute configuration of chiral secondary alcohols and amines.[1][2][3][4] The method involves the derivatization of the chiral alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or its acid chloride, to form a pair of diastereomeric esters.[2][3][4] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute stereochemistry of the original alcohol.[3][4][5]
The underlying principle relies on the preferred conformation of the resulting Mosher esters in solution. The phenyl group of the MTPA moiety creates a shielding anisotropic effect, causing nearby protons to experience different magnetic environments in the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be assigned.
This protocol details the preparation of the (R)- and (S)-MTPA esters of 1-(3-Fluorophenyl)ethanol.
Materials:
-
1-(3-Fluorophenyl)ethanol (of unknown absolute configuration)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of (S)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of 1-(3-Fluorophenyl)ethanol in 0.5 mL of anhydrous DCM.
-
Add 1.2 equivalents of anhydrous pyridine.
-
Add 1.1 equivalents of (R)-(-)-MTPA-Cl. Note that (R)-MTPA-Cl gives the (S)-MTPA ester.[5]
-
Seal the tube and allow the reaction to proceed at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding 0.5 mL of saturated aqueous NaHCO₃ solution.
-
Extract the organic layer with DCM (2 x 1 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude ester in CDCl₃ for ¹H NMR analysis.
-
-
Preparation of (R)-MTPA Ester:
-
Repeat the procedure described in step 1, using (S)-(+)-MTPA-Cl in place of (R)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectra for both the crude (S)-MTPA and (R)-MTPA esters.
-
Assign the proton signals for both diastereomers, paying close attention to the methoxy, methyl, and aromatic protons.
-
Calculate the difference in chemical shift (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.
-
The following table summarizes the expected ¹H NMR chemical shift differences for the key protons of the MTPA esters of 1-(3-Fluorophenyl)ethanol. The signs of the Δδ values are predicted based on the established conformational model of Mosher's esters.
| Proton Assignment | Expected δ for (S)-Ester (ppm) | Expected δ for (R)-Ester (ppm) | Δδ (δS - δR) (ppm) |
| Carbinol Methine (CH) | ~6.1 | ~6.1 | Variable |
| Methyl (CH₃) | ~1.6 | ~1.7 | Negative |
| Aromatic Protons (ortho to CHOH) | ~7.2-7.4 | ~7.1-7.3 | Positive |
| Aromatic Protons (meta to CHOH) | ~7.0-7.2 | ~7.0-7.2 | Variable |
| Aromatic Proton (para to CHOH) | ~7.3-7.5 | ~7.3-7.5 | Variable |
| MTPA Methoxy (OCH₃) | ~3.5 | ~3.6 | Negative |
A positive Δδ value for the aromatic protons ortho to the stereocenter and a negative Δδ value for the methyl group would indicate an (R) configuration for the 1-(3-Fluorophenyl)ethanol.
Caption: Experimental workflow for determining the absolute configuration of 1-(3-Fluorophenyl)ethanol using Mosher's ester analysis.
Comparison with Alternative Methods
While Mosher's ester analysis is a robust technique, several other methods are available for determining the absolute configuration of chiral molecules. The choice of method often depends on the nature of the sample, available instrumentation, and the required level of certainty.
-
X-ray Crystallography (Anomalous Dispersion): This technique provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[6][7] It requires a high-quality single crystal of the compound.[6] The analysis of anomalous scattering effects allows for the direct assignment of the absolute configuration.[6]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][8] The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations for a known enantiomer.[8] A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[6][8]
-
Electronic Circular Dichroism (ECD): Similar to VCD, ECD measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[6] The absolute configuration is determined by comparing the experimental ECD spectrum to a computationally generated spectrum.[6]
Caption: Logical relationship between different methods for absolute configuration determination.
| Feature | Mosher's Ester Analysis | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diastereomer formation and ¹H NMR analysis of chemical shift differences.[6] | Diffraction of X-rays by a single crystal and anomalous dispersion.[6] | Differential absorption of circularly polarized infrared light.[6][8] | Differential absorption of circularly polarized UV-Vis light.[6] |
| Sample Requirement | Small amount (mg) of the alcohol in solution. No crystallization needed. | High-quality single crystal (µg to mg scale).[6] | Sample in solution (mg scale). | Sample in solution with a chromophore (µg to mg scale).[6] |
| Experimental Time | 1-2 days (including synthesis and NMR analysis).[3][4] | Variable (days to weeks for crystal growth and data collection). | Hours for spectral acquisition, but can be days for calculations. | Hours for spectral acquisition, but can be days for calculations. |
| Cost | Moderate (cost of chiral reagents and NMR time). | High (cost of instrumentation and crystallographer's time). | High (cost of specialized spectrometer). | Moderate to High (cost of spectrometer). |
| Accuracy & Limitations | Highly reliable for secondary alcohols. Can be ambiguous for sterically hindered or flexible molecules. | Unambiguous and definitive. The primary challenge is obtaining suitable crystals. | High accuracy. Requires significant computational resources and expertise. | High accuracy. Requires a chromophore near the stereocenter. |
Conclusion
Mosher's ester analysis is a valuable and accessible technique for determining the absolute configuration of chiral secondary alcohols like 1-(3-Fluorophenyl)ethanol. Its primary advantages lie in the relatively small sample requirement and the avoidance of crystallization, which is often a significant bottleneck for X-ray crystallography. While methods like VCD and ECD offer high accuracy without derivatization, they require specialized instrumentation and computational expertise. For many research and drug development settings, Mosher's ester analysis provides a reliable and cost-effective solution for stereochemical assignment, making it an indispensable tool for the modern chemist.
References
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. purechemistry.org [purechemistry.org]
- 8. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-1-(3-Fluorophenyl)ethanol Production: Chemical vs. Enzymatic Synthesis
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development. (R)-1-(3-Fluorophenyl)ethanol is a key chiral intermediate used in the synthesis of various bioactive molecules. Its production demands high stereoselectivity, which can be achieved through either chemical catalysis or enzymatic biotransformation. This guide provides a comparative overview of these two primary methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthesis strategy.
Method 1: Chemical Synthesis via Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful chemical method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. The most renowned catalysts for this transformation are Ruthenium-based complexes featuring chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), developed by Noyori and his group.[1] This method is characterized by its high efficiency, excellent enantioselectivity, and broad applicability to various ketone substrates.[1][2]
Experimental Protocol: Ru-BINAP Catalyzed Asymmetric Hydrogenation
The following protocol is a representative procedure for the asymmetric hydrogenation of an acetophenone derivative, adapted from established methodologies.[1][2]
-
Catalyst Preparation: In an inert atmosphere glovebox, the Ruthenium-BINAP catalyst (e.g., RuCl₂[(R)-BINAP]) and a base (e.g., potassium tert-butoxide, t-BuOK) are added to a high-pressure reactor.
-
Reaction Setup: Anhydrous, degassed isopropanol (IPA) or methanol is added as the solvent, followed by the substrate, 3-fluoroacetophenone.[1] The typical substrate-to-catalyst (S/C) ratio ranges from 2000 to 50,000.[3]
-
Hydrogenation: The reactor is sealed, purged several times with hydrogen gas (H₂), and then pressurized to the target pressure (typically 4–100 atm).[2] The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25–80°C) for several hours.
-
Workup and Isolation: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The residue is then purified using standard techniques, such as column chromatography, to isolate the pure this compound.
Method 2: Enzymatic Synthesis via Biocatalytic Reduction
Biocatalytic reduction offers a green and highly selective alternative to chemical methods.[4] This approach utilizes enzymes, typically alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), to catalyze the reduction of the ketone.[5] These reactions are often performed using whole microbial cells (e.g., Lactobacillus kefir, recombinant E. coli), which conveniently contain the necessary enzymes and cofactor regeneration systems, eliminating the need for expensive, purified components.[6][7][8]
Experimental Protocol: Whole-Cell Bioreduction
This protocol is a general procedure for the whole-cell reduction of a ketone, based on methods developed for producing chiral alcohols from substituted acetophenones.[6][9][10]
-
Biocatalyst Preparation: Recombinant E. coli cells expressing a carbonyl reductase and a glucose dehydrogenase (for cofactor regeneration) are cultured and harvested. Alternatively, commercially available yeast or bacteria like Lactobacillus kefir can be used.[11]
-
Reaction Setup: The whole cells are suspended in a buffered aqueous solution (e.g., Tris-HCl, pH 7.0-8.0).[9] The substrate, 3-fluoroacetophenone, is added to the cell suspension. To overcome substrate toxicity or low solubility, surfactants or co-solvents may be employed.[8]
-
Biotransformation: A co-substrate, such as glucose or isopropanol, is added to facilitate the in-situ regeneration of the NADPH or NADH cofactor required by the reductase.[6][8] The mixture is incubated in a shaker at a mild temperature (e.g., 30°C) and stirred for 18 to 48 hours.[8][10]
-
Workup and Isolation: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate).[9] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.
Quantitative Data Comparison
The performance of chemical and enzymatic methods can be evaluated based on several key metrics. The following table summarizes typical data for the asymmetric reduction of substituted acetophenones.
| Parameter | Chemical Method (Ru-BINAP) | Enzymatic Method (Whole-Cell) |
| Catalyst/Biocatalyst | RuCl₂[(R)-BINAP] | Recombinant E. coli or Lactobacillus sp. |
| Substrate | 3-Fluoroacetophenone | 3-Fluoroacetophenone |
| Yield | > 95%[2][6] | > 95%[6] |
| Enantiomeric Excess (e.e.) | > 99% (R)[2] | > 99% (R)[6][8] |
| Reaction Temperature | 25 - 80 °C[1][12] | 25 - 40 °C[8][10] |
| Pressure | 4 - 100 atm (H₂)[2] | Atmospheric[10] |
| Reaction Time | 4 - 24 hours[1][12] | 18 - 48 hours[8][10] |
| Solvent | Methanol, Ethanol, Isopropanol[1] | Aqueous Buffer[6] |
| Cofactor | Not required | NADPH / NADH (regenerated in-situ)[6] |
Visualizations
Experimental Workflow Diagram
Caption: Synthesis Workflows for this compound.
Method Comparison Diagram
Caption: Comparative Analysis of Synthesis Methods.
Conclusion
Both chemical asymmetric hydrogenation and enzymatic bioreduction are highly effective methods for producing this compound with excellent yield and enantioselectivity. The choice between them depends on the specific requirements of the synthesis.
-
Chemical synthesis offers the advantage of faster reaction times and is built upon a well-established and broadly applicable catalytic system.[1] However, it requires high-pressure equipment, expensive and potentially contaminating heavy metal catalysts, and organic solvents.
-
Enzymatic synthesis represents a greener approach, operating under mild, atmospheric conditions in aqueous media.[6][13] This method boasts exceptional selectivity and avoids heavy metals. The primary trade-offs are typically longer reaction times and the need to optimize conditions to manage potential substrate inhibition or solubility issues.
For large-scale, sustainable production, enzymatic methods are increasingly favored due to their environmental benefits and operational safety. For rapid, small-scale synthesis and broader substrate flexibility, chemical hydrogenation remains a robust and powerful option.
References
- 1. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone | MDPI [mdpi.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. jps.usm.my [jps.usm.my]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. rsc.org [rsc.org]
- 13. pcliv.ac.uk [pcliv.ac.uk]
A Comparative Guide to Purity Analysis of (R)-1-(3-Fluorophenyl)ethanol: High-Resolution Mass Spectrometry vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, ensuring the purity of chiral compounds is paramount. (R)-1-(3-Fluorophenyl)ethanol is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical integrity and the absence of impurities directly impact the safety and efficacy of the final drug product. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the comprehensive purity assessment of this compound, supported by experimental protocols and data.
High-Resolution Mass Spectrometry: A Powerful Tool for Impurity Profiling
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a gold standard for the identification and quantification of impurities in pharmaceutical substances.[1][2][3][4] Its high sensitivity, mass accuracy, and resolving power enable the detection and structural elucidation of even trace-level impurities that may go unnoticed by other methods.[2]
-
High Specificity and Sensitivity: HRMS can distinguish between compounds with very similar mass-to-charge ratios (m/z), providing unambiguous identification of impurities.[2] Its sensitivity allows for the detection of impurities at parts-per-million (ppm) levels.
-
Accurate Mass Measurement: The ability to determine the exact mass of an ion with high precision allows for the confident assignment of elemental compositions, a crucial step in identifying unknown impurities.[3]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) capabilities of modern HRMS instruments provide fragmentation patterns that help in elucidating the chemical structure of impurities.[3]
-
Simultaneous Achiral and Chiral Analysis: While HRMS itself is not inherently a chiral technique, when coupled with a chiral liquid chromatography front-end, it can provide both the enantiomeric purity and the profile of achiral impurities in a single run.
This protocol outlines a general procedure for the analysis of this compound purity using a Q-Exactive Orbitrap mass spectrometer coupled with a Vanquish UHPLC system.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL for analysis.
2. Liquid Chromatography Conditions:
-
Column: Chiralpak® IA-3 (3 µm, 2.1 x 150 mm)
-
Mobile Phase: Isocratic elution with 80:20 (v/v) n-Hexane:Isopropanol with 0.1% diethylamine.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
3. High-Resolution Mass Spectrometry Conditions:
-
Ion Source: Heated Electrospray Ionization (HESI)
-
Polarity: Positive
-
Sheath Gas Flow Rate: 35 units
-
Aux Gas Flow Rate: 10 units
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320°C
-
Full Scan Resolution: 70,000
-
Scan Range: m/z 50-500
-
dd-MS2 (TopN): N=5, Resolution: 17,500, Stepped NCE: 20, 30, 40
4. Data Analysis:
-
Process the acquired data using software such as Thermo Scientific™ TraceFinder™ or Compound Discoverer™.
-
Identify potential impurities by searching the full scan data for unexpected masses and comparing fragmentation patterns with known structures or databases.
-
Quantify impurities by comparing their peak areas to that of the main this compound peak.
The following table represents a plausible impurity profile for a sample of this compound as determined by LC-HRMS.
| Impurity ID | Retention Time (min) | Observed m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Mass Error (ppm) | Proposed Formula | Proposed Structure | Relative Abundance (%) |
| This compound | 5.2 | 141.0709 | 141.0710 | -0.7 | C₈H₁₀FO | Target Compound | 99.5 |
| Impurity A | 4.8 | 139.0553 | 139.0553 | 0.0 | C₈H₈FO | 3'-Fluoroacetophenone (Starting Material) | 0.2 |
| Impurity B | 6.1 | 155.0866 | 155.0866 | 0.0 | C₉H₁₂FO | 1-(3-Fluorophenyl)ethoxyethane (Solvent Adduct) | 0.1 |
| Impurity C | 5.5 | 141.0708 | 141.0710 | -1.4 | C₈H₁₀FO | (S)-1-(3-Fluorophenyl)ethanol (Enantiomer) | 0.2 |
Alternative Methods for Purity Analysis
While HRMS offers a comprehensive approach, other well-established techniques are routinely used for specific aspects of purity analysis, particularly for determining enantiomeric excess.
Chiral HPLC is the most common method for determining the enantiomeric purity of chiral compounds.[5] By using a chiral stationary phase (CSP), the two enantiomers of a racemic mixture can be separated and quantified.[5]
Experimental Protocol: Chiral HPLC-UV Analysis [6]
-
Column: Chiralcel® OB-H (5 µm, 4.6 x 250 mm)
-
Mobile Phase: 90:10 (v/v) Hexane:Isopropanol
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Data Presentation: Comparison of Analytical Methods
| Parameter | High-Resolution Mass Spectrometry (LC-HRMS) | Chiral HPLC-UV | Supercritical Fluid Chromatography (SFC) | NMR Spectroscopy |
| Primary Application | Comprehensive impurity profiling (achiral and chiral) | Enantiomeric excess determination | Enantiomeric separation | Structural elucidation and quantification |
| Limit of Detection (LOD) | Very low (ppm to ppb range) | Low (typically >0.05%) | Low to moderate | Moderate to high |
| Limit of Quantification (LOQ) | Very low (ppm to ppb range) | Low (typically >0.1%) | Low to moderate | Moderate to high |
| Information Provided | Accurate mass, elemental composition, fragmentation, enantiomeric ratio | Enantiomeric ratio, retention time | Enantiomeric separation, faster than HPLC | Chemical structure, functional groups, isotopic labeling |
| Advantages | High specificity, structural elucidation of unknowns | Robust, widely available, straightforward | Fast analysis, reduced solvent consumption | Non-destructive, absolute quantification with internal standard |
| Disadvantages | High instrument cost, complex data analysis | Limited to known impurities with chromophores | Specialized instrumentation | Lower sensitivity, complex spectra for mixtures |
Chiral SFC is a powerful alternative to HPLC for enantiomeric separations, often providing faster analysis times and reduced consumption of organic solvents. It utilizes supercritical CO₂ as the main mobile phase component.
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is an invaluable tool for structural elucidation and can be used for purity assessment.[7] The use of chiral solvating agents or chiral derivatizing agents can enable the differentiation and quantification of enantiomers in an NMR spectrum.[7]
Visualizing the Analytical Workflows
The following diagrams illustrate the logical workflows for purity analysis using LC-HRMS and Chiral HPLC.
LC-HRMS Workflow for Purity Analysis
Chiral HPLC-UV Workflow for Enantiomeric Purity
Conclusion
The choice of analytical technique for the purity analysis of this compound depends on the specific requirements of the analysis. For a comprehensive understanding of both enantiomeric and achiral purity, including the identification of unknown impurities, LC-HRMS is the superior method. Its high sensitivity and specificity provide a detailed impurity profile that is essential for regulatory submissions and ensuring drug safety.
For routine quality control focused solely on determining enantiomeric excess, chiral HPLC-UV is a robust, reliable, and cost-effective method. Chiral SFC offers a faster and "greener" alternative to HPLC, while NMR spectroscopy provides invaluable structural information, especially when dealing with novel impurities.
Ultimately, a multi-faceted approach, leveraging the strengths of each technique, will provide the most complete and confident assessment of the purity of this compound, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 7. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
Cross-Validation of Enantiomeric Purity: A Comparative Guide to HPLC and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical checkpoint in ensuring the efficacy and safety of chiral molecules. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand as two of the most powerful and routinely employed analytical techniques for this purpose. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to aid in the selection and implementation of the most appropriate technique for robust cross-validation of enantiomeric purity results.
The fundamental principle underlying the determination of enantiomeric excess (% ee) lies in creating a chiral environment to induce a discernible difference between enantiomers, which are otherwise indistinguishable in an achiral setting. Chiral HPLC achieves this through the physical separation of enantiomers on a chiral stationary phase (CSP), resulting in distinct retention times. In contrast, chiral NMR spectroscopy typically employs a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to form transient diastereomeric complexes, which exhibit unique and resolvable signals in the NMR spectrum.[1]
Comparative Analysis: HPLC vs. NMR for Enantiomeric Purity
The choice between HPLC and NMR for determining enantiomeric excess often hinges on the specific requirements of the analysis, including the nature of the analyte, the need for sensitivity, desired throughput, and the instrumentation available.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP). | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals. |
| Sample Throughput | Lower; method development can be time-consuming. | Higher; ideal for rapid screening and reaction monitoring.[2] |
| Sensitivity | Generally higher, especially with UV or fluorescence detectors. | Generally lower, requiring higher sample concentrations. |
| Resolution | Often provides baseline separation of enantiomers. | Resolution of diastereomeric signals can be variable and concentration-dependent. |
| Sample Preparation | Requires dissolution in a suitable mobile phase. | Can be as simple as adding a chiral solvating agent to the analyte solution in an NMR tube. Derivatization adds an extra step. |
| Instrumentation | Requires a dedicated HPLC system with a chiral column. | Requires a high-field NMR spectrometer. |
| Solvent Consumption | Can be significant, depending on the run time and flow rate. | Lower, aligning with green chemistry principles.[3] |
| Data Analysis | Integration of peak areas from the chromatogram. | Integration of distinct signals from the diastereomeric species in the NMR spectrum. |
Quantitative Data Comparison
A direct, head-to-head comparison of enantiomeric excess values obtained from both HPLC and NMR on the same sample batch is the most robust method for cross-validation. The following table summarizes comparative data from a study on the enantiomeric purity of β-blockers.
| Compound | Enantiomeric Impurity (%) | % ee (HPLC) | % ee (NMR) |
| Metoprolol | (R)-metoprolol in (S)-metoprolol | 2.5 | 2.5 |
| 5.0 | 5.0 |
Data adapted from a study on the chiral discrimination of β-blockers.[4] The results demonstrate a high level of agreement between the two techniques, underscoring their complementary nature in validating enantiomeric purity.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for both chiral HPLC and chiral NMR.
Chiral HPLC Method for the Enantiomeric Separation of a Chiral Carboxylic Acid (e.g., Mandelic Acid)
1. Materials:
-
(S)-Mandelic Acid and (R)-Mandelic Acid standards
-
HPLC grade solvents (e.g., n-Hexane, Isopropanol, Trifluoroacetic Acid)
-
Chiral Stationary Phase Column (e.g., a polysaccharide-based column)
2. Instrumentation:
-
HPLC system equipped with a UV detector, pump, injector, and column oven.
3. Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase would be a mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v). The exact composition should be optimized for the specific column and analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 225 nm.[5]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare stock solutions of the racemic mixture and the individual enantiomers in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by mixing the stock solutions to obtain samples with known enantiomeric excess.
-
Dissolve the sample of unknown enantiomeric purity in the mobile phase to a similar concentration.
5. Data Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the individual enantiomer standards to confirm the elution order.
-
Inject the unknown sample and integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral NMR Method for the Enantiomeric Purity of a Primary Amine using a Chiral Solvating Agent
1. Materials:
-
Chiral primary amine analyte
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Deuterated solvent (e.g., CDCl₃).
-
High-precision NMR tubes.
2. Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
3. Sample Preparation:
-
In a clean, dry NMR tube, accurately weigh approximately 5-10 mg of the chiral amine analyte.
-
Add 1.0 to 1.5 molar equivalents of the chiral solvating agent.
-
Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Gently shake the NMR tube to ensure thorough mixing and the formation of the diastereomeric complexes.
4. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample at a constant temperature (e.g., 25 °C).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the signals of interest.
5. Data Analysis:
-
Identify a well-resolved pair of signals in the ¹H NMR spectrum corresponding to a specific proton in the two diastereomeric complexes.
-
Carefully integrate the areas of these two distinct signals.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the signal for the major diastereomer and Integral₂ is the integration value for the minor diastereomer.
Workflow Diagrams
To visually represent the logical flow of cross-validating enantiomeric purity results, the following diagrams have been generated.
References
comparing the cost-effectiveness of various methods for chiral alcohol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure alcohols is a cornerstone of modern pharmaceutical and fine chemical production. The specific stereoisomer of a chiral alcohol can dictate its biological activity, making the choice of synthetic method a critical decision in drug development and manufacturing. This guide provides an objective comparison of three primary methods for chiral alcohol synthesis: asymmetric hydrogenation, enzymatic kinetic resolution, and chiral pool synthesis. We will delve into the cost-effectiveness of each approach, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable strategy for their needs.
At a Glance: Comparing the Methods
To facilitate a clear comparison, the following table summarizes the key quantitative parameters for the synthesis of a model chiral alcohol, (S)-1-phenylethanol, via asymmetric hydrogenation of acetophenone, enzymatic kinetic resolution of racemic 1-phenylethanol, and a proposed chiral pool synthesis from (S)-styrene oxide.
| Parameter | Asymmetric Hydrogenation (Ru-TsDPEN) | Enzymatic Kinetic Resolution (Novozym 435) | Chiral Pool Synthesis (from Styrene Oxide) |
| Yield | >95% | ~45% (for desired enantiomer) | >95% |
| Enantiomeric Excess (ee) | >99% | >99% | >98% |
| Catalyst/Enzyme Loading | 0.01 - 1 mol% | 1 - 10 % w/w | Stoichiometric acid/base catalyst |
| Catalyst/Enzyme Cost | High (e.g., ~$150/g for RuCl--INVALID-LINK--[1]) | Moderate (e.g., ~$100/kg for Novozym 435) | Low (commodity acids/bases) |
| Turnover Number (TON) | High (up to 10,000) | Lower than chemical catalysts | Not applicable |
| Turnover Frequency (TOF) | High | Moderate | Not applicable |
| Space-Time Yield (STY) | High | Moderate to High (can be optimized in flow) | Moderate |
| Substrate Cost | Low (Acetophenone) | Low (Racemic 1-phenylethanol) | High ((S)-styrene oxide, e.g., ~$181/5g[2]) |
| Operational Complexity | High (requires specialized equipment for high pressure) | Low to Moderate (mild conditions, but requires enzyme handling) | Low to Moderate |
| Green Chemistry Aspects | Use of heavy metals, organic solvents | Aqueous media, biodegradable catalyst | Can be designed to be green, but may use organic solvents |
Method 1: Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique that utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to reduce a prochiral ketone to a chiral alcohol with high enantioselectivity. For the synthesis of (S)-1-phenylethanol, a common and effective catalyst is a ruthenium complex bearing the TsDPEN ligand.
Experimental Workflow: Asymmetric Hydrogenation
Asymmetric hydrogenation workflow.
Detailed Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
Materials:
-
Acetophenone
-
RuCl--INVALID-LINK-- catalyst
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Hydrogen gas (high purity)
-
Standard glassware and a high-pressure autoclave
Procedure:
-
In a glovebox, a solution of RuCl--INVALID-LINK-- (0.01 mol%) in isopropanol is prepared.
-
A solution of acetophenone and KOH in isopropanol is prepared separately.
-
The substrate solution is transferred to a high-pressure autoclave.
-
The catalyst solution is added to the autoclave.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm).
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-50 °C) for a specified time (e.g., 2-24 hours).
-
After the reaction is complete, the autoclave is cooled and carefully depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield (S)-1-phenylethanol.
-
The yield is determined, and the enantiomeric excess is measured by chiral GC or HPLC.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that employs an enzyme to preferentially react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of racemic 1-phenylethanol, immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are commonly used to acylate the (R)-enantiomer, allowing for the separation of the unreacted (S)-1-phenylethanol.
Experimental Workflow: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution workflow.
Detailed Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol[3]
Materials:
-
Racemic 1-phenylethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
n-Hexane (solvent)
-
Standard glassware and a shaker incubator
Procedure:
-
To a sealed glass bioreactor, add racemic 1-phenylethanol (e.g., 240 mM) dissolved in n-hexane.[3]
-
Add vinyl acetate as the acyl donor.[4]
-
Add Novozym 435 (e.g., 11 mg/mL).[3]
-
Seal the reactor and place it in a shaker incubator at a controlled temperature (e.g., 42 °C) with agitation for a specified time (e.g., 75 minutes).[3]
-
Monitor the reaction progress by taking samples and analyzing them by chiral GC or HPLC.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
The unreacted (S)-1-phenylethanol can be separated from the formed (R)-1-phenylethyl acetate by column chromatography.
-
The yield of the recovered (S)-1-phenylethanol is determined, and its enantiomeric excess is confirmed by chiral GC or HPLC.
Method 3: Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of (S)-1-phenylethanol, a potential chiral pool starting material is (S)-styrene oxide. The synthesis involves the regioselective opening of the epoxide ring.
Logical Relationship: Chiral Pool Synthesis
Chiral pool synthesis logic.
Detailed Experimental Protocol: Hydrolysis of (S)-Styrene Oxide
Materials:
-
(S)-Styrene oxide
-
Dilute sulfuric acid or a suitable hydrolase enzyme
-
Organic solvent (e.g., diethyl ether or MTBE)
-
Standard glassware
Procedure:
-
Dissolve (S)-styrene oxide in a suitable solvent.
-
Add a catalytic amount of dilute acid (e.g., H₂SO₄) or an appropriate epoxide hydrolase.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base (if acid-catalyzed).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain (S)-1-phenylethanol.
-
Determine the yield and confirm the enantiomeric excess by chiral GC or HPLC.
Cost-Effectiveness Analysis
Asymmetric Hydrogenation is highly efficient in terms of yield and enantioselectivity, often exceeding 99% for both. The high turnover numbers of the expensive ruthenium catalyst can make this process economically viable on a large scale, as only a small amount of catalyst is needed. However, the initial investment in the catalyst and the specialized high-pressure equipment can be substantial. The operational costs associated with high-pressure reactions and the use of organic solvents also contribute to the overall expense.
Enzymatic Kinetic Resolution offers a greener and often safer alternative, operating under mild conditions in aqueous or organic solvents. The cost of the immobilized enzyme, such as Novozym 435, is moderate, and its ability to be recycled for multiple batches significantly reduces the overall cost. The main drawback is the theoretical maximum yield of 50% for the desired enantiomer, which means half of the starting material is the undesired enantiomer and needs to be separated or racemized and recycled, adding to the process complexity and cost. However, for high-value products, the exceptional enantioselectivity can justify this method.
Chiral Pool Synthesis can be the most cost-effective method if a suitable and inexpensive chiral starting material is available. The chemical transformations are often straightforward, using low-cost reagents. However, the cost and availability of the enantiomerically pure starting material are the most critical factors. In the case of (S)-1-phenylethanol synthesis from (S)-styrene oxide, the high cost of the starting material makes this specific route less economically competitive for a low-value alcohol. However, for more complex chiral molecules where a similar chiral precursor is readily available from a natural source, this method can be highly advantageous.
Conclusion
The choice of the most cost-effective method for chiral alcohol synthesis is highly dependent on the specific target molecule, the required scale of production, and the available resources.
-
Asymmetric hydrogenation is often the method of choice for large-scale production of relatively simple chiral alcohols where high yield and enantioselectivity are paramount and the initial investment in catalyst and equipment can be justified.
-
Enzymatic kinetic resolution is a strong contender for the synthesis of high-value chiral alcohols, especially when green chemistry principles and operational safety are priorities. The lower theoretical yield is a key consideration, but the high selectivity and potential for enzyme recycling can make it economically viable.
-
Chiral pool synthesis is an attractive option when a suitable and inexpensive enantiopure starting material is readily available. Its cost-effectiveness is directly tied to the cost of the chiral precursor.
For researchers and drug development professionals, a thorough evaluation of these factors, including a preliminary cost analysis based on the specific project requirements, is essential for making an informed decision on the optimal synthetic strategy.
References
A Comparative Guide to the Synthesis of (R)-1-(3-Fluorophenyl)ethanol: Reported Yields and Enantioselectivities
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is paramount. (R)-1-(3-Fluorophenyl)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive literature review of reported yields and enantioselectivities for its synthesis, comparing biocatalytic and chemical asymmetric approaches. Detailed experimental protocols for key methods are provided to support the practical application of these findings.
The asymmetric reduction of 3-fluoroacetophenone to produce this compound can be achieved through two primary routes: biocatalysis, utilizing whole-cell systems or isolated enzymes, and chemical catalysis, employing chiral metal complexes. Both methodologies have demonstrated the potential for high yields and excellent enantioselectivities.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data from various reported methods for the synthesis of this compound and its structurally similar analog, (R)-1-(3-(trifluoromethyl)phenyl)ethanol, which serves as a valuable reference point.
| Catalyst/Biocatalyst | Substrate | Method | Yield (%) | Enantiomeric Excess (ee, %) | Key Reaction Conditions |
| Recombinant E. coli BL21(DE3) expressing carbonyl reductase | 3'-(Trifluoromethyl)acetophenone | Whole-cell biocatalysis | 91.5 | >99.9 | 200 mM substrate, 4% (w/v) ChCl:Lys, 0.6% (w/v) Tween-20, pH 7.0, 30 °C, 18 h.[1][2][3] |
| Recombinant E. coli expressing carbonyl reductase (LXCAR-S154Y) | 4'-(Trifluoromethyl)acetophenone | Whole-cell biocatalysis | 99.1 | >99.9 | 100 mM substrate, 15% (v/v) isopropanol, pH 7.5, 30 °C, 3 h.[4] |
| Sphingomonas sp. LZ1 | 3,5-bis(Trifluoromethyl)acetophenone | Whole-cell biocatalysis | 94 | 99.6 | 70 mM substrate, 30 g/L glucose, pH 7.5, 30 °C, 24 h.[5] |
| [Mn(CO)₂(1)]Br | 3'-(Trifluoromethyl)acetophenone | Chemical Catalysis | 99 | 97 | 0.5 mM substrate.[2] |
| RuCl--INVALID-LINK-- | Ketonic Substrates | Asymmetric Transfer Hydrogenation | High | High | Formic acid/triethylamine mixture.[6] |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Aromatic Ketones | Asymmetric Transfer Hydrogenation | High | High | Not specified.[7] |
Experimental Protocols
Biocatalytic Synthesis using Recombinant E. coli
This protocol is based on the whole-cell biocatalytic reduction of a substituted acetophenone, a method that has shown high efficiency and enantioselectivity.[1][2][3]
1. Cultivation of Recombinant E. coli
-
Inoculate a single colony of recombinant E. coli BL21(DE3) harboring the carbonyl reductase gene into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Incubate at 37 °C with shaking at 200 rpm for 12 hours.
-
Transfer the seed culture to 500 mL of fresh LB medium in a 2 L flask and continue incubation until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and incubate for a further 12 hours at 25 °C.
-
Harvest the cells by centrifugation (6000 x g, 10 min, 4 °C) and wash twice with phosphate buffer (50 mM, pH 7.0).
2. Whole-Cell Bioreduction
-
In a 50 mL Erlenmeyer flask, prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.0)
-
Recombinant E. coli cells (e.g., 12.6 g dry cell weight/L)
-
3-Fluoroacetophenone (e.g., 200 mM)
-
Choline chloride:lysine (ChCl:Lys, molar ratio 1:1) at 4% (w/v)
-
Tween-20 at 0.6% (w/v)
-
-
Incubate the reaction mixture at 30 °C with shaking at 200 rpm for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Product Extraction and Analysis
-
After the reaction is complete, extract the mixture twice with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Analyze the yield and enantiomeric excess of this compound by chiral GC or high-performance liquid chromatography (HPLC).
Chemical Synthesis via Asymmetric Transfer Hydrogenation
This protocol is a general representation of an asymmetric transfer hydrogenation reaction using a chiral Ruthenium catalyst, a widely used method for the reduction of prochiral ketones.[6][7][8]
1. Preparation of the Catalytic System
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral Ruthenium catalyst, such as RuCl--INVALID-LINK--, in a suitable solvent (e.g., a mixture of formic acid and triethylamine).
2. Asymmetric Transfer Hydrogenation Reaction
-
In a reaction vessel, dissolve 3-fluoroacetophenone in the solvent system.
-
Add the prepared catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) is typically high, for example, 200.[6]
-
Stir the reaction mixture at a controlled temperature (e.g., 28 °C) for the required duration.[6]
-
Monitor the conversion of the starting material by TLC or GC.
3. Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
-
Determine the yield and enantiomeric excess using chiral GC or HPLC.
Mandatory Visualization
The following diagrams illustrate the general workflows for the biocatalytic and chemical synthesis of this compound.
Caption: General workflow for biocatalytic synthesis.
Caption: General workflow for chemical asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. kanto.co.jp [kanto.co.jp]
- 7. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 8. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
Proper Disposal of (R)-1-(3-Fluorophenyl)ethanol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-1-(3-Fluorophenyl)ethanol, a halogenated organic compound. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Identification and Safety Precautions
Before handling this compound for disposal, it is imperative to be aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect against skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary[1][2].
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. This compound is a halogenated organic compound due to the presence of fluorine[3]. It must be collected separately from non-halogenated organic waste.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated waste streams[3][4][5]. The disposal methods and costs for these two categories differ significantly[2][5].
-
Acids and Bases: Do not combine with acidic or basic waste streams[2][6].
-
Incompatible Materials: Keep away from strong oxidizing agents[1][7].
Waste Collection and Container Management
The collection of this compound waste must be done in designated, properly labeled containers.
Container Selection and Labeling:
-
Container Type: Use a clean, dry, and chemically compatible container, preferably plastic, with a secure screw-top cap[8][9]. The container must be in good condition with no signs of deterioration[6].
-
Labeling:
-
Affix a "Hazardous Waste" tag or label to the container before adding any waste[2][9].
-
Clearly write the full chemical name: "this compound"[9]. Avoid using abbreviations or chemical formulas.
-
Indicate the hazards associated with the waste (e.g., "Flammable," "Toxic," "Irritant")[2].
-
Maintain a running list of the contents and their approximate percentages if other compatible halogenated wastes are collected in the same container[3][5].
-
On-Site Storage: The Satellite Accumulation Area (SAA)
Designated storage locations for hazardous waste are known as Satellite Accumulation Areas (SAAs). These areas must meet specific requirements to ensure safety and compliance.
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation[8].
-
Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[1].
-
Container Management: Keep waste containers securely capped at all times, except when adding waste[8][9][10].
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak[2].
-
Accumulation Limits: Do not exceed the maximum allowable volume of hazardous waste in the SAA as per your institution's and local regulations (e.g., a common limit is 55 gallons)[8].
Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
Step-by-Step Disposal Workflow:
-
Preparation for Disposal:
-
Requesting Waste Pickup:
-
Off-Site Treatment:
-
The licensed waste collector will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The recommended disposal method for this type of chemical is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber to handle the halogenated byproducts[1].
-
Disposal of Empty Containers:
-
An empty container that has held this compound must be managed as hazardous waste unless it is properly decontaminated.
-
For acutely hazardous waste, triple rinsing with a suitable solvent is required, with the rinsate collected as hazardous waste[10]. While this specific compound is not listed as acutely hazardous, it is best practice to consult with your EH&S department for guidance on decontaminating containers.
-
Deface all chemical labels on the empty container before disposal as regular trash, if permitted by your institution[10].
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| pH (for drain disposal) | Not applicable; do not dispose down the drain. | [10][11] |
| Flash Point | Not specified in provided search results. | |
| SAA Maximum Volume | Typically up to 55 gallons. | [8] |
| Container Fill Level | Do not fill beyond the neck or have at least one-inch of headroom. | [6] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies.
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound.
Caption: Logical diagram for waste segregation of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
Personal protective equipment for handling (R)-1-(3-Fluorophenyl)ethanol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-1-(3-Fluorophenyl)ethanol. It offers procedural, step-by-step guidance for safe operation and disposal.
Hazard Identification and Classification
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate safety measures to avoid exposure.
GHS Hazard Statements:
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this compound.
| Protection Type | Specific Recommendations | Regulatory Standard (USA) |
| Eye and Face Protection | Chemical goggles or safety glasses are required. A face shield should also be used.[1] | 29 CFR 1910.133: Eye and Face Protection[1] |
| Hand Protection | Protective gloves are required.[1][3] | 29 CFR 1910.138: Hand Protection[1] |
| Skin and Body Protection | Wear suitable protective clothing.[1] Safety shoes are also recommended.[1] | 29 CFR 1910.136: Foot Protection[1] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[1] | 29 CFR 1910.134: Respiratory Protection[1] |
Operational and Handling Protocols
Engineering Controls:
-
Work in a well-ventilated station.[1]
-
Emergency eye wash fountains and safety showers must be available in the immediate vicinity of any potential exposure.[1]
Safe Handling Procedures:
-
Read and understand all safety precautions before handling the substance.[1]
-
Avoid breathing fumes, mist, spray, or vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Store in a dry, cool, and well-ventilated area.[1]
Hygiene Measures:
-
Do not eat, drink, or smoke when using this product.[1]
-
Contaminated clothing should be taken off and washed before reuse.[1][2]
Emergency and First Aid Procedures
Immediate action is critical in the event of an exposure.
| Exposure Type | First Aid Protocol |
| Inhalation | 1. Remove the person to fresh air and keep them comfortable for breathing.[1] 2. If not breathing, give artificial respiration.[1][5] 3. Seek medical advice or attention.[1] |
| Skin Contact | 1. Immediately wash with plenty of soap and water.[1][5] 2. Take off contaminated clothing and wash it before reuse.[1] 3. If skin irritation occurs, get medical advice or attention.[1] |
| Eye Contact | 1. Immediately flush eyes thoroughly with water for at least 15 minutes.[1][6] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[1][3] 3. If eye irritation persists, get medical advice or attention.[1][3] |
| Ingestion | 1. Do NOT induce vomiting.[1] 2. Rinse the mouth out with water.[1] 3. Never give anything by mouth to an unconscious person.[1] 4. Get medical advice or attention.[1] |
In any case of accident or if you feel unwell, seek medical advice immediately and show the product label where possible.[1]
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate: Evacuate unnecessary personnel from the area.[1]
-
Ventilate: Ensure adequate air ventilation.[1]
-
Containment: Stop the leak if it is safe to do so. Dike the spill for recovery or absorb it with appropriate material.[1]
-
Small Spills: For small spills, use a dry chemical absorbent. Sweep or shovel the spills into an appropriate container for disposal.[1]
-
Large Spills: For large spills, take them up with a pump or vacuum and finish with a dry chemical absorbent. Use explosion-proof equipment.[1]
Waste Disposal:
-
Dispose of the contents and container in accordance with a licensed collector's sorting instructions.[1]
-
Recycle the material as far as possible.[1]
-
The first rinse of any chemical container must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
-
Ensure waste containers are correctly labeled, sealed, and stored in a safe location.[7][8]
Diagrams
Caption: Standard workflow for handling this compound.
Caption: Emergency response plan for spills or personnel exposure.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Page loading... [guidechem.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
